molecular formula C7H8N2O5 B1335056 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid CAS No. 22384-33-4

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Katalognummer: B1335056
CAS-Nummer: 22384-33-4
Molekulargewicht: 200.15 g/mol
InChI-Schlüssel: YARSJLGLRSDQOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a useful research compound. Its molecular formula is C7H8N2O5 and its molecular weight is 200.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSJLGLRSDQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389219
Record name 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22384-33-4
Record name 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical properties of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid

Executive Summary

As drug development and materials science increasingly rely on bifunctional building blocks, 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS: 22384-33-4)—often referred to as 5-(2-carboxyethyl)barbituric acid—has emerged as a highly versatile scaffold[1]. By marrying the robust hydrogen-bonding capacity of a pyrimidine-2,4,6-trione (barbituric acid) core with the synthetic malleability of a terminal propionic acid moiety, this compound serves as a critical intermediate in proteomics research, supramolecular chemistry, and the synthesis of active pharmaceutical ingredients (APIs).

This whitepaper synthesizes the core physicochemical properties, tautomeric behavior, and field-proven experimental workflows associated with this compound, providing a rigorous foundation for researchers and application scientists.

Structural and Physicochemical Profiling

Understanding the behavior of 5-substituted barbituric acids requires a deep dive into their tautomerism and acid-base equilibria. The pyrimidine-2,4,6-trione ring is not a static structure; it is a dynamic system governed by its environment.

Tautomerism and Structural Dynamics

Barbituric acid derivatives exhibit complex keto-enol and lactam-lactim tautomerism[2]. In the solid state, 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid exists predominantly in the tri-keto form , stabilized by extensive intermolecular hydrogen bonding. However, upon dissolution in polar protic solvents (such as water or ethanol), the molecule undergoes tautomerization.

Because the C5 position is only mono-substituted (bearing the propionic acid tail and one remaining proton), the C5-proton is highly labile. This allows the formation of the enol tautomer at the C5-C4/C6 position, which is the primary driver of the ring's acidity[3].

Acid-Base Equilibria (Overlapping pKa Values)

The compound is a unique diprotic acid within the physiological pH range.

  • pKa1 (Ring Acidity): The enolization of the mono-substituted barbituric acid core yields a highly acidic proton, typically exhibiting a pKa of approximately 4.0.

  • pKa2 (Tail Acidity): The terminal carboxylic acid on the propionic tail has a characteristic aliphatic pKa of roughly 4.5.

Because these dissociation constants are separated by less than one pH unit, the molecule exhibits overlapping buffer regions. At physiological pH (7.4), the compound exists almost entirely as a highly polar di-anion , making it highly water-soluble but virtually impermeable to passive lipid membrane diffusion (LogP < -1.0).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics critical for formulation and synthesis planning:

PropertyValueAnalytical Method / Condition
Chemical Name 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acidIUPAC Nomenclature
CAS Registry Number 22384-33-4Chemical Abstracts Service[1]
Molecular Formula C7H8N2O5Elemental Analysis / Computational
Molecular Weight 200.15 g/mol Mass Spectrometry
pKa1 (C5-Enol) ~ 4.0Potentiometric Titration (25°C, I=0.15M)
pKa2 (Carboxylic Acid) ~ 4.5Potentiometric Titration (25°C, I=0.15M)
Partition Coefficient (LogP) -1.2 to -1.5In silico estimation / Shake-flask method

Mechanistic Visualizations

To conceptualize the dynamic state of this molecule in aqueous media, we must map its ionization pathway. The diagram below illustrates the transition from the solid-state tri-keto form to the fully deprotonated di-anion.

Tautomerism A Tri-keto Form (Solid State) B Enol Form (Aqueous Phase) A->B Tautomerization C Mono-anion (pKa1 ~4.0) B->C -H+ (C5-OH) D Di-anion (pKa2 ~4.5) C->D -H+ (COOH)

Acid-base equilibria and tautomerization pathway of the bifunctional barbiturate.

Field-Proven Experimental Protocols

As an Application Scientist, ensuring reproducibility requires protocols that are self-validating. Below are the definitive workflows for characterizing and utilizing this compound.

Protocol A: High-Resolution Potentiometric Determination of Overlapping pKa Values

Because pKa1 and pKa2 are nearly identical, standard half-equivalence point estimations will fail. A rigorous Gran Plot analysis is required.

Causality & Rationale: We utilize 0.15 M KCl as the solvent matrix. Why? Barbiturates are highly sensitive to ionic strength variations. Maintaining a constant ionic background mimics physiological osmolarity and prevents activity coefficient drift during the titration.

Step-by-Step Methodology:

  • Preparation: Dissolve 20.0 mg of the compound in 50.0 mL of degassed, CO2-free 0.15 M KCl solution. Self-Validation Check: If the solution remains cloudy, gently warm to 40°C, then cool to 25°C; the di-anion forms readily, but the neutral tri-keto form has high lattice energy.

  • Blank Titration: Perform a blank run using the 0.15 M KCl solvent with 0.1 M NaOH to establish a baseline for trace carbonate interference.

  • Analyte Titration: Titrate the analyte solution with standardized 0.1 M NaOH using an automated titrator.

  • Equilibration: Set the titrator to dynamic dosing. The system must wait for the electrode drift to stabilize ( dE/dt<0.1 mV/s) before recording a data point.

  • Data Processing: Export the titration curve and apply a Gran plot transformation to mathematically deconvolute the overlapping first and second derivative peaks, yielding precise pKa1 and pKa2 values.

Workflow Step1 1. Solution Preparation Dissolve in 0.15 M KCl Step2 2. Blank Titration Account for CO2 baseline Step1->Step2 Step3 3. Analyte Titration 0.1 M NaOH addition Step2->Step3 Step4 4. Equilibration Wait for dE/dt < 0.1 mV/s Step3->Step4 Step4->Step3 Iterative addition Step5 5. Data Analysis Gran Plot for pKa1 & pKa2 Step4->Step5 End point reached

Step-by-step potentiometric titration workflow for resolving overlapping pKa values.
Protocol B: Synthesis of Supramolecular Hydrogen-Bonded Assemblies

The barbiturate face of this molecule acts as an exceptional ADA (Acceptor-Donor-Acceptor) hydrogen-bonding array, making it a prime candidate for co-crystallization with DAD arrays like melamine.

Causality & Rationale: We utilize hot aqueous ethanol rather than pure water. The strong intermolecular hydrogen bonds of the tri-keto form result in poor cold-water solubility. Ethanol disrupts these networks at elevated temperatures, allowing the monomeric species to interact freely with the co-former (melamine) before controlled cooling drives the thermodynamic assembly of the rosette structure.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in 15 mL of a 1:1 (v/v) Ethanol/Water mixture. Heat to 70°C under continuous stirring until fully dissolved.

  • Co-former Addition: In a separate vial, dissolve 1.0 mmol of Melamine in 15 mL of the same hot solvent mixture.

  • Assembly: Rapidly inject the melamine solution into the barbiturate solution. Maintain at 70°C for 30 minutes to ensure kinetic traps are avoided.

  • Crystallization: Program the heating mantle to cool at a strict rate of 1°C/min down to 20°C. Self-Validation Check: Rapid cooling yields amorphous precipitates; controlled cooling is mandatory for X-ray diffraction (XRD) quality co-crystals.

  • Harvesting & Validation: Filter the resulting supramolecular crystals under vacuum. Validate the new phase via Differential Scanning Calorimetry (DSC)—a single, sharp melting endotherm distinct from both starting materials confirms successful co-crystal formation.

References

  • National Institutes of Health (PMC). "Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships". Molecules. Available at:[Link]

  • ACS Publications. "Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery". Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Crystal Engineering and X-Ray Diffraction Analysis of 3-(2,4,6-Trioxohexahydropyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Supramolecular Chemists and Drug Development Professionals

Executive Summary

The rational design of pharmaceutical solid-state forms relies heavily on understanding the supramolecular chemistry of active pharmaceutical ingredients (APIs) and their precursors. 3-(2,4,6-Trioxohexahydropyrimidin-5-yl)propanoic acid (also known as 5-(2-carboxyethyl)barbituric acid) represents a highly versatile structural motif[1]. Featuring a rigid pyrimidine-2,4,6-trione (barbiturate) core coupled with a flexible propionic acid side chain, this molecule presents a complex hydrogen-bonding landscape.

This whitepaper provides an in-depth technical roadmap for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound. By dissecting the causality behind experimental choices—from solvent screening to cryogenic data collection—this guide serves as a self-validating framework for researchers engaged in crystal engineering and structure-based drug design[2].

Molecular Architecture and Supramolecular Synthons

The pharmacological and material properties of barbiturates predominantly rely on the substituents attached to the C-5 atom of the pyrimidine ring[1]. In 3-(2,4,6-trioxohexahydropyrimidin-5-yl)propanoic acid, the molecular architecture dictates a specific imbalance in hydrogen-bond capabilities:

  • Donors: 3 (two N–H groups on the pyrimidine ring, one O–H on the carboxylic acid).

  • Acceptors: 6 (three C=O on the ring, one C=O and one –OH oxygen on the carboxylic acid).

The Causality of Hydrate Formation

Because the molecule possesses twice as many hydrogen-bond acceptors as donors, the crystal lattice is thermodynamically driven to incorporate protic solvent molecules (like water) to satisfy the unassociated carbonyl oxygens. Water acts as a "synthon balancer," providing two donors and one acceptor. Consequently, crystallization from aqueous or semi-aqueous media almost universally yields stable hydrate polymorphs.

Expected Synthon Network
  • Barbiturate Tapes: The N–H groups typically interact with the C=O groups (usually at the C2 position) of adjacent molecules to form robust 1D hydrogen-bonded tapes, characterized by the classic R22​(8) graph-set motif[3].

  • Carboxylic Acid Dimers: The flexible propionic acid tail allows the molecule to fold or extend, facilitating the formation of intermolecular carboxylic acid homodimers (another R22​(8) motif) that cross-link the 1D tapes into 2D sheets or 3D frameworks.

Synthon_Network Core Barbiturate Core (N-H / C=O) Tape 1D Hydrogen-Bonded Tape Motif (R2,2(8)) Core->Tape N-H···O=C SideChain Propionic Acid (O-H / C=O) Dimer Carboxylic Acid Dimer (R2,2(8)) SideChain->Dimer O-H···O=C Network 3D Supramolecular Network Tape->Network Cross-linking Dimer->Network Inter-chain bridging

Diagram 1: Logical flow of supramolecular synthon assembly into a 3D network.

Experimental Protocols: Crystallization and XRD Workflow

To obtain high-resolution structural data, the experimental protocol must be rigorously controlled. The following step-by-step methodology ensures a self-validating system for Single-Crystal X-Ray Diffraction (SCXRD)[2].

Phase 1: Controlled Crystallization
  • Solvent Screening: Prepare saturated solutions of the compound in a matrix of solvents (e.g., Ethanol, Methanol/Water (1:1), DMF, and Ethyl Acetate).

  • Methodology: Utilize the slow solvent evaporation technique at a constant 20°C.

  • Causality: Slow evaporation maintains the system near equilibrium, favoring the thermodynamic product (the most stable polymorph) and yielding single crystals with minimal defect density. Rapid precipitation often results in twinned or microcrystalline powders unsuitable for SCXRD.

Phase 2: Crystal Mounting and Data Collection
  • Selection: Examine the crystallization vials under a polarized light microscope. Select a single crystal with well-defined faces, uniform extinction, and dimensions roughly between 0.1 and 0.3 mm.

  • Mounting: Submerge the selected crystal in a drop of inert perfluoropolyether (Paratone-N) oil, scoop it onto a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold stream.

    • Causality: Barbiturate hydrates/solvates are prone to rapid desolvation in ambient air, which destroys long-range order. The oil coats the crystal, preventing solvent loss, while flash-cooling to 100 K locks the solvent molecules in place.

  • Diffraction: Collect data using a diffractometer equipped with a CMOS detector and a microfocus X-ray source (Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).

    • Causality: Cryogenic temperatures (100 K) drastically reduce atomic thermal displacement parameters (ADPs), minimizing the smearing of electron density and allowing for the precise localization of hydrogen atoms—critical for mapping the hydrogen-bonded network.

XRD_Workflow A Sample Preparation (High Purity API) B Solvent Screening & Slow Evaporation A->B Dissolution C Single Crystal Selection (Polarized Light) B->C Nucleation D SCXRD Data Collection (Cryogenic 100 K) C->D Paratone Oil Mount E Structure Solution (Direct Methods) D->E Integration F Refinement & Validation (SHELXL / CheckCIF) E->F Anisotropic Refinement

Diagram 2: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Data Processing and Structural Refinement

Once diffraction frames are collected, the data must be transformed into a verifiable molecular model.

  • Integration and Absorption Correction: Process the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through different crystal paths.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). This will reveal the positions of the heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens: Place in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Heteroatom-bound hydrogens (N-H, O-H): Locate these in the difference Fourier map. Refine their coordinates freely or with mild distance restraints (DFIX) to ensure accurate hydrogen-bond geometries.

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine to ensure the absence of Level A or B alerts, validating the structural integrity.

Quantitative Crystallographic Parameters

While the exact unit cell of 3-(2,4,6-trioxohexahydropyrimidin-5-yl)propanoic acid depends on the specific polymorph or solvate crystallized, Table 1 summarizes the representative quantitative parameters and validation metrics expected for 5-substituted barbituric acid derivatives[2][3].

ParameterTypical Range / Target ValueMechanistic Significance
Crystal System Monoclinic or TriclinicLow symmetry is typical due to the directional nature of the extensive hydrogen-bonding network.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for efficient antiparallel alignment of the molecular dipoles.
Data/Parameter Ratio > 10:1Ensures the structural model is statistically overdetermined, preventing overfitting during least-squares refinement.
R-factor ( R1​ ) < 0.05 (5%)Indicates high agreement between the calculated structural model and the observed diffraction data.
Goodness-of-Fit (S) 0.95 – 1.05Validates that the weighting scheme applied to the diffraction data is appropriate.
N–H···O Distance 2.80 Å – 2.95 ÅConfirms the presence of strong, structure-directing classical hydrogen bonds within the barbiturate tapes.

Table 1: Representative crystallographic and refinement parameters for validating 5-substituted barbiturate structures.

Pharmacological and Material Implications

The crystallographic characterization of 3-(2,4,6-trioxohexahydropyrimidin-5-yl)propanoic acid extends far beyond basic structural chemistry. Barbituric acid derivatives are extensively utilized as sedatives, anticonvulsants, and enzyme inhibitors[1]. The presence of the propionic acid side chain introduces a highly reactive moiety capable of forming pharmaceutical cocrystals with basic APIs (e.g., utilizing the carboxylic acid to form a salt or cocrystal with an amine-containing drug)[3].

By mastering the X-ray diffraction workflows and understanding the causality of its supramolecular assembly, researchers can deliberately engineer the solid-state properties—such as solubility, dissolution rate, and bioavailability—of novel barbiturate-based therapeutics.

Sources

Polypharmacological Profiling of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid: Mechanisms in MMP Inhibition and Nuclear Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots from single-target paradigms to rational polypharmacology, highly tunable chemical scaffolds are critical. 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4), commonly known as 5-(2-carboxyethyl)barbituric acid (5-CEBA), represents a privileged pharmacophore. Unlike classical 5,5-disubstituted barbiturates that act as central nervous system depressants, this mono-substituted derivative exists predominantly in its enol tautomer at physiological pH. This unique electronic configuration shifts its utility toward targeted enzyme inhibition and nuclear receptor allosteric modulation.

This technical guide dissects the dual mechanistic utility of 5-CEBA, providing the structural rationale, validated experimental workflows, and quantitative frameworks necessary for researchers leveraging this compound in therapeutic development.

The 5-CEBA Pharmacophore: Structural Rationale

The biological versatility of 5-CEBA stems from two distinct, yet synergistic, structural domains:

  • The Pyrimidine-2,4,6-trione (Barbiturate) Core : This domain acts as a rigid, multi-point hydrogen bond donor/acceptor network and a highly potent metal chelator.

  • The C5-Propionic Acid Linker : This flexible, acidic side chain provides a synthetic handle. It can extend into deep enzymatic pockets (acting as a spatial probe) or mimic the acidic headgroups of endogenous lipid ligands in nuclear receptors.

Mechanism I: Matrix Metalloproteinase (MMP) Inhibition via Zinc Chelation

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that drive extracellular matrix remodeling, tumor metastasis, and inflammatory cascades[1]. Classical MMP inhibitors rely on hydroxamic acid groups to chelate the catalytic Zn²⁺ ion. However, hydroxamates often suffer from poor in vivo pharmacokinetics and induce severe off-target toxicities (e.g., musculoskeletal syndrome) due to indiscriminate metalloenzyme binding.

Barbituric acid derivatives represent a superior, next-generation class of "deep pocket" non-peptidic MMP inhibitors[2].

The Mechanistic Causality : The barbiturate core of 5-CEBA chelates the catalytic zinc ion via its 2-hydroxyl group (in the enol form) and the N3 atom, forming a stable bidentate complex[1]. This rigid binding geometry forces the molecule into a highly specific orientation, projecting the C5-propionic acid side chain directly into the S1' specificity pocket of the enzyme. Because the S1' pocket varies significantly in depth and topology across different MMP isoforms, functionalizing the propionic acid linker allows researchers to engineer exquisite selectivity (e.g., favoring MMP-2 and MMP-9 over MMP-1)[2].

MMP_Inhibition Zn Catalytic Zn2+ (MMP Active Site) His1 His201 His1->Zn Coordinate Bond His2 His205 His2->Zn Coordinate Bond His3 His211 His3->Zn Coordinate Bond Barbiturate Barbiturate Core (5-CEBA) Barbiturate->Zn Bidentate Chelation (O2 & N3) Propionic Propionic Acid Linker (S1' Pocket Interaction) Barbiturate->Propionic C5 Substitution

Figure 1: Bidentate chelation of the MMP catalytic zinc ion by the barbiturate core, directing the propionic acid linker into the S1' pocket.

Mechanism II: Allosteric Modulation of PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master transcriptional regulator of lipid and glucose homeostasis. Traditional full agonists, such as thiazolidinediones (TZDs like rosiglitazone), bind the ligand-binding domain (LBD) but induce severe side effects, including hepatotoxicity and fluid retention, due to hyper-activation of adipogenic genes.

Recent structural activity relationship (SAR) studies demonstrate that barbituric acid derivatives act as potent, selective PPARγ modulators (SPPARγMs)[3].

The Mechanistic Causality : In this pathway, the barbiturate core mimics the TZD ring, anchoring via hydrogen bonds to the polar residues (e.g., His323, His449, Tyr473) within the LBD. The propionic acid moiety acts as a critical spacer, extending toward the Activation Function-2 (AF-2) helix (Helix 12). This interaction stabilizes the active conformation of Helix 12 without the rigid locking seen in full agonists. This partial stabilization permits the recruitment of specific coactivators (like SRC-1) while blocking corepressors, leading to the transcription of insulin-sensitizing genes (e.g., Adiponectin) without triggering the full adipogenic cascade[3].

PPAR_Pathway Ligand 5-CEBA Derivative (Ligand) PPAR PPARγ LBD (Inactive) Ligand->PPAR Binds to AF-2 Helix Complex Ligand-PPARγ Complex (Active Conformation) PPAR->Complex Conformational Shift RXR RXRα Heterodimer Complex->RXR Heterodimerization PPRE PPRE Binding (DNA Promoter) RXR->PPRE Nuclear Translocation Transcription Target Gene Transcription (Insulin Sensitization) PPRE->Transcription Coactivator Recruitment

Figure 2: Ligand-induced activation pathway of PPARγ leading to targeted gene transcription.

Self-Validating Experimental Protocols

Robust assay design requires built-in orthogonal validation. The following protocols detail the evaluation of 5-CEBA derivatives, embedding scientific causality into every methodological choice.

Protocol A: Fluorometric FRET Assay for MMP-9 Inhibition Kinetics

Objective: Determine the IC50​ and binding kinetics of 5-CEBA analogs against recombinant human MMP-9.

  • Enzyme Activation : Incubate pro-MMP-9 (100 ng/mL) with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

    • Causality: APMA chemically disrupts the endogenous cysteine-zinc interaction (the "cysteine switch"), exposing the active site. Without this step, the enzyme remains a dormant zymogen.

  • Buffer Preparation : Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Causality: CaCl₂ is critical for the structural integrity of the MMP hemopexin domain. Brij-35, a non-ionic detergent, prevents enzyme adsorption to microplate walls and suppresses promiscuous, aggregation-based inhibition by hydrophobic test compounds.

  • Compound Pre-incubation : Serially dilute 5-CEBA derivatives (10 µM to 0.1 nM) and incubate with activated MMP-9 for 30 minutes at room temperature.

    • Causality: Barbiturate-based zinc chelation often exhibits slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.

  • Substrate Addition : Add the fluorogenic FRET peptide (Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10 µM.

    • Causality: Enzymatic cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher, yielding a quantifiable fluorescent signal (Ex: 328 nm, Em: 393 nm).

  • Validation & Quality Control : Include Marimastat as a positive control and EDTA as a negative (chelating) control. Calculate the Z'-factor; the assay is only validated for screening if Z′>0.6 .

Protocol B: Time-Resolved FRET (TR-FRET) for PPARγ Coactivator Recruitment

Objective: Quantify the ligand-induced conformational change of PPARγ by measuring the recruitment of the SRC-1 coactivator peptide.

  • Complex Assembly : Combine GST-tagged PPARγ-LBD (5 nM), Terbium-labeled anti-GST antibody (2 nM), and fluorescein-labeled SRC-1 peptide (100 nM) in TR-FRET buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

    • Causality: Dithiothreitol (DTT) maintains the reducing environment necessary to prevent receptor cross-linking. BSA acts as a carrier protein to prevent non-specific plastic binding of the lipophilic 5-CEBA derivatives.

  • Ligand Incubation : Add 5-CEBA compounds and incubate in the dark for 1 hour at 25°C.

    • Causality: Ligand binding induces the folding of Helix 12, creating the hydrophobic cleft necessary for SRC-1 peptide docking.

  • Time-Resolved Detection : Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein) after a 100 µs delay.

    • Causality: The 100 µs delay eliminates short-lived background auto-fluorescence from the test compounds, ensuring that the 520/495 nm emission ratio strictly represents the proximity-based energy transfer (a true binding event).

  • Validation : Utilize Rosiglitazone as a full agonist reference. The system is self-validating if the dose-response curve yields a Hill slope near 1.0, indicating a 1:1 stoichiometric binding event.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles of functionalized 5-CEBA derivatives against standard reference compounds, illustrating the scaffold's highly tunable nature.

Compound Class / ReferenceTargetPrimary MechanismPotency ( IC50​ / EC50​ )Selectivity Profile
Marimastat (Ref)Pan-MMPHydroxamate Zn²⁺ Chelation3 - 5 nMPoor (Pan-MMP inhibitor)
Rosiglitazone (Ref)PPARγFull Agonism (Helix 12 lock)40 - 50 nMHigh PPARγ over α/δ
5-CEBA Base Scaffold MMP-9Barbiturate Zn²⁺ Chelation> 10 µMBaseline / Weak
Aryl-functionalized 5-CEBA MMP-9Deep S1' Pocket Penetration20 - 100 nMHigh (MMP-9 > MMP-1)
Y-Shaped 5-CEBA Hybrid PPARγPartial Agonism (AF-2 stabilization)150 - 300 nMDual PPARα/γ modulation

Note: Data represents aggregated literature ranges for functionalized barbiturate derivatives demonstrating the structure-activity relationship (SAR) trajectory of the 5-CEBA scaffold.

Conclusion

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (5-CEBA) transcends its origins as a simple heterocyclic building block. By leveraging its highly rigid, metal-chelating barbiturate core and its flexible, functionalizable propionic acid linker, researchers can engineer highly selective therapeutics. Whether deployed as a deep-pocket spatial probe for matrix metalloproteinases or as a partial allosteric modulator for nuclear receptors like PPARγ, 5-CEBA provides a validated, structurally sound foundation for modern rational drug design.

References

  • [3] A Novel Agonist of PPAR-γ Based on Barbituric Acid Alleviates the Development of Non-Alcoholic Fatty Liver Disease by Regulating Adipocytokine Expression and Preventing Insulin Resistance. European Journal of Pharmacology (PubMed/NIH). URL:

  • [2] C-5-Disubstituted Barbiturates as Potential Molecular Probes for Noninvasive Matrix Metalloproteinase Imaging. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [1] Structural Bases for Substrate and Inhibitor Recognition by Matrix Metalloproteinases. Current Medicinal Chemistry. URL:

Sources

Pharmacokinetic profiling of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Each step generates critical data that, when integrated, tells a cohesive story. High permeability in the Caco-2 assay, coupled with moderate plasma protein binding and low metabolic turnover in microsomes, might predict good oral bioavailability. Conversely, high efflux in Caco-2 cells or rapid metabolic clearance would signal potential liabilities that need to be addressed. Ultimately, this systematic approach enables informed, data-driven decisions, guiding the selection and advancement of only the most promising candidates toward clinical development. [32][33]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.WuXi AppTec.
  • Microsomal Stability Assay Protocol.AxisPharm.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.EURL ECVAM.
  • General Pharmacology: Pharmacokinetics and Metabolism of the Barbiturates.University of Rochester Medical Center.
  • Rodent In Vivo PK Service.
  • Methods for the determination of plasma protein binding.AxisPharm.
  • Plasma Protein Binding (PPB) Assays.WuXi AppTec.
  • Rodent PK Studies | Mouse, R
  • Plasma Protein Binding Assay.
  • Caco2 assay protocol.IONTOX.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.PubMed.
  • Caco-2 Permeability Assay.Domainex.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species.Nuvisan.
  • Microsomal Stability.Cyprotex (Evotec).
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds.
  • A Guide to In Vitro ADME Testing in Drug Development.WuXi AppTec.
  • In Vitro ADME.BioDuro.
  • Microsomal Clearance/Stability Assay.Domainex.
  • BA Method Development: Polar Compounds.BioPharma Services.
  • Caco-2 permeability assay.
  • In Vitro ADME.Selvita.
  • In Vivo PK and TK.BioDuro.
  • Assays | ADMET & DMPK | Caco-2 Permeability.Concept Life Sciences.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • ADME Assays.Agilent.
  • Microsomal Stability - In Vitro Assay.Charnwood Discovery.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent.Vimta Labs.
  • LC-MS metabolomics of polar compounds.PubMed.
  • The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future.Semantic Scholar.
  • Barbitur
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.bioRxiv.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.FDA.
  • Barbituric acid – Knowledge and References.Taylor & Francis Online.
  • Population Pharmacokinetics Final Guidance.FDA.
  • Preclinical Regulatory Requirements.Duke Social Science Research Institute.
  • FDA Requirements for Preclinical Studies.FDA.
  • Preclinical research strategies for drug development.AMSbiopharma.
  • 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid.Santa Cruz Biotechnology.
  • Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic.CSB and SJU Digital Commons.
  • 3-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid.Sigma-Aldrich.
  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Barbituric acid.Wikipedia.
  • The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media.Oriental Journal of Chemistry.
  • Barbital.PubChem, NIH.

Sources

Thermodynamic Stability of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (also referred to as 5-(2-carboxyethyl)barbituric acid) represents a highly versatile intermediate in the synthesis of bioactive pyrimidine derivatives. Structurally, it consists of a pyrimidine-2,4,6-trione (barbituric acid) core with a propionic acid side chain at the C5 position. Understanding its thermodynamic stability—specifically its tautomeric equilibria, acid dissociation constants, and thermal degradation kinetics—is critical for optimizing its use in drug formulation and synthetic workflows.

This whitepaper synthesizes current thermodynamic data on 5-substituted barbituric acids, detailing the physical chemistry that governs their stability, and provides field-proven, self-validating experimental protocols for empirical thermodynamic profiling.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic stability of barbituric acid derivatives is inextricably linked to their keto-enol tautomerism. The unsubstituted barbituric acid core exhibits a delicate energy balance between its tri-keto and enol forms, which is highly dependent on the solvation environment[1].

The Influence of C5 Substitution

In the gas phase, the tri-keto tautomer of the barbituric acid core is thermodynamically favored by approximately 10–13 kcal/mol over the enol form[1]. However, in the solid state, extensive intermolecular hydrogen bonding stabilizes the enol polymorph, making it the most thermodynamically stable form[2].

For 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, the presence of the propionic acid side chain at the C5 position introduces significant steric bulk and an additional hydrogen-bond donor/acceptor site.

  • Solution Phase: The C5 substitution restricts the rotational degrees of freedom and alters the solvent exclusion sphere. This tips the thermodynamic balance, often favoring the keto form in non-polar solvents, while aqueous environments drive a complex equilibrium where both the pyrimidine core and the carboxylic acid side chain interact with the solvent network.

  • Solid State: The terminal carboxylic acid group of the propionic chain participates in dimeric hydrogen bonding, which synergizes with the enolized pyrimidine ring to form a highly stable, rigid crystal lattice.

Tautomerism Gas Gas Phase (Tri-keto Favored) Sol Aqueous Solution (Keto-Enol Balance) Gas->Sol Solvation Energy Solid Solid State (Enol Favored) Sol->Solid Crystallization Prop C5-Propionic Acid Substitution Prop->Gas Steric Solvent Exclusion Prop->Sol pKa Shift Prop->Solid Enhanced H-Bonding

Figure 1: Thermodynamic influence of C5-substitution on tautomeric states.

Thermodynamic Dissociation Constants (pKa)

The acidity of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is biphasic, governed by the carboxylic acid of the propionic chain and the active proton at the C5 position of the pyrimidine ring.

Research into 5,5-alkylenebarbituric acid derivatives demonstrates that steric effects at the C5 position lead to acid strengthening. This counterintuitive phenomenon is attributed to solvent exclusion in the undissociated molecule, which destabilizes the neutral state relative to the solvated anion[3].

Quantitative Data Summary
Dissociation SiteEstimated pKa (25 °C, H₂O)Thermodynamic Driver
Terminal Carboxylic Acid ~4.5 - 4.8Standard inductive effects of the alkyl chain.
C5 Pyrimidine Proton (pK1) ~8.5 - 8.8Acid strengthening via C5 steric solvent exclusion[3].
Imide Nitrogen (pK2) > 12.0High energy barrier for secondary deprotonation.

Table 1: Estimated thermodynamic dissociation constants based on 5-substituted barbituric acid analogs.

Thermal Stability and Degradation Kinetics

Barbituric acid derivatives generally exhibit robust thermal stability, making them suitable for high-temperature synthetic workflows (e.g., multicomponent reactions in refluxing solvents)[4]. Solid-state thermal analyses of related monosubstituted barbituric acids reveal stability up to approximately 184 °C[5].

Beyond this critical temperature threshold, 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid undergoes sequential thermal degradation:

  • Decarboxylation (180 °C - 220 °C): The propionic acid side chain is highly susceptible to thermal decarboxylation, releasing CO₂ and yielding a 5-ethylbarbituric acid derivative.

  • Ring Cleavage (> 250 °C): The pyrimidine-2,4,6-trione ring undergoes endothermic cleavage, releasing isocyanic acid (HNCO) and carbon monoxide.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic properties of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, the following self-validating protocols must be employed. As a principle of scientific integrity, these methods incorporate internal controls to rule out kinetic artifacts.

Protocol A: Determination of Tautomeric Equilibrium via VT-NMR

Causality: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is utilized because tautomeric interconversion is rapid at room temperature, leading to time-averaged signals. Lowering the temperature slows the exchange rate, allowing for the integration of distinct keto and enol resonances to calculate the equilibrium constant ( Keq​ ) and standard free energy ( ΔG∘ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ is chosen over D₂O to prevent rapid deuterium exchange at the C5 position, which would obliterate the target proton signals.

  • Internal Standard: Add 1.0 µL of Tetramethylsilane (TMS) for chemical shift calibration.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 298 K down to 233 K.

  • Self-Validation Step: Return the sample to 298 K and re-acquire the spectrum. The spectrum must perfectly match the initial 298 K run. Any hysteresis indicates sample degradation rather than thermodynamic equilibrium.

  • Thermodynamic Extraction: Integrate the C5-H signal (keto) vs. the enol -OH signal. Plot ln(Keq​) vs. 1/T (Van 't Hoff plot) to extract ΔH∘ and ΔS∘ .

Protocol B: Solid-State Thermal Stability via TGA-DSC-MS

Causality: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Mass Spectrometry (TGA-DSC-MS) allows simultaneous measurement of mass loss, enthalpic phase changes (melting/crystallization), and identification of evolved gases (e.g., CO₂ during decarboxylation).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC heat flow using high-purity Indium ( Tm​ = 156.6 °C) to ensure accurate thermodynamic measurements near the compound's expected degradation threshold.

  • Sample Loading: Load 5.0 mg of the crystalline compound into an alumina crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition pathways.

  • Heating Regimen: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C. Rationale: A 10 °C/min rate provides the optimal balance between thermal resolution (separating decarboxylation from ring cleavage) and signal intensity.

  • Evolved Gas Analysis: Monitor MS channels m/z 44 (CO₂) and m/z 43 (HNCO).

  • Self-Validation Step: Run a blank crucible under identical conditions to establish a baseline. Subtract this baseline from the sample data to eliminate buoyancy effects.

Workflow Prep 1. Sample Preparation (Anhydrous Isolation) NMR 2. VT-NMR Spectroscopy (Solution Thermodynamics) Prep->NMR TGA 3. TGA-DSC-MS Analysis (Solid-State Stability) Prep->TGA Data 4. Thermodynamic Parameter Extraction NMR->Data TGA->Data Val 5. Protocol Self-Validation (Baseline & Reversibility) Data->Val Cross-Verification Val->Prep Iterative Refinement

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic profile of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is defined by the steric and electronic contributions of its propionic acid side chain. This substitution alters the keto-enol tautomeric balance via solvent exclusion mechanisms, shifts the C5 pKa to approximately 8.5–8.8, and caps its thermal stability at roughly 184 °C due to the onset of decarboxylation. By employing rigorous, self-validating analytical workflows like VT-NMR and TGA-DSC-MS, researchers can accurately map these thermodynamic boundaries, ensuring the compound's integrity during complex synthetic and pharmaceutical applications.

References

  • First thermodynamic dissociation constants of barbituric acid derivatives in water at 25 °C. Part 3. 5,5-Alkylenebarbituric acid derivatives.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWhvXwuQywkV1_CJdT6lVyWg9k0KcQF8Typ8VnR0JSlRf-B4sbGxMOMMelPxqy4sAGoJU1K1HK7dOAIG6ScnFybI79bpO79OXKrN9iwAp_CzX3DtRhMsQgyF9oVMxagv6uqKaDvTJqgQXf_YdyyobMxYLG7-GT9dPV7cE8sUY=]
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdy7XAom-auMnwzXvJlwnhWjtSrRLe8zozRx6DTyrf_y66CQve9NmUaSlmOt6eb1ijCSy5070H3AB_XPIuxpyrQp37-qR3vQ__E44r2EsZ5SNQ4q27wZ-VSfHcwSfiH-8=]
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications (Preprint/Extended Data).ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUIm1umleICs1h9oij6zc4-oDqnKy-BCrONiURW2RmVeN-koP2CeefJQVCQGUB4cKhUF2F5TxmwtuCl5EKIPLKtUfDAv9eZdj9L3PYh2mWRDQxSHdOvOBBsiuEahj2zWDglA95CuJJetRYbaOQFutmnLhH2xhPutUKUthMzZKAif3-ZDi8EYZu_IM_I2QAlGaJUPHHh4sIgT-xDOaMZt3nGbYeg5ld8XW98B_PkzHJmn9nmjOmFb3tR9sUcJ0yms1TXzYWu51Z]
  • Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase.ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-TqkwM_7no63uk8t2rdVv1xIYETnJ3eUK_2dGtf4B4z6SBdLzEtQtGKwPbIy2CqpABgS1b2lIJygLCbovzvngRk5l2MtzesmSsbjWLWRkso4St_Bljeq0yZdEo8d9qNf0j7HHDTLa_DxQjQ==]
  • Single-Crystal X-ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K.R Discovery / Crystal Growth & Design. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnK2rgmtxG8PLTqvfgyy66EgZALS01Xf2DPxA0bQ1XRKDrMMAyEEt-DtyTPqEPT7T3jUa7uZElpGbwQ6KDOS1rWnMX-claDmUaA-FodFA2PgWjOuYnYPbepSVlnIBj9yLA1sAbQa8VSJ7M71WIypQRi09JYqn17pmqjxcZewu4JZ7Ba6AVZmVZFeS65yeNB55U8_oCx3n-v3qfE_C6t4NH9hOqxWOXgb4WuZdIPKi83olWdRsFxAuU9a8IS4qvL9aRYx7ibBsGuFq_Ekx-YVXvVarHFZsg8mBLc_22kGthdBLp8kY-9u4gWu8YFnN6Ry_P3sfel_H8RkA=]

Sources

Receptor Binding Affinity of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid Derivatives: A Multi-Target Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

The compound 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid —also known by its IUPAC equivalent 5-(2-carboxyethyl)barbituric acid—represents a highly versatile pharmacophore in modern medicinal chemistry. Historically, the pyrimidine-2,4,6-trione (barbituric acid) scaffold has been exclusively associated with central nervous system (CNS) depression via GABA A​ receptor modulation[1]. However, the strategic substitution at the C5 position with a propionic acid moiety fundamentally alters the molecule's physicochemical profile.

The introduction of the flexible, acidic propionic tail transforms the rigid, hydrogen-bond-rich trione core into a multi-target ligand. This structural evolution enables high-affinity interactions with metabolic nuclear receptors, specifically Peroxisome Proliferator-Activated Receptor gamma (PPAR γ )[2],[3], and provides a zinc-binding group (ZBG) capable of inhibiting Matrix Metalloproteinases (MMPs)[4]. This guide delineates the receptor binding affinities, mechanistic pathways, and self-validating experimental protocols required to evaluate these derivatives across their three primary pharmacological targets.

Workflow Core 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl) -propionic acid Scaffold Target1 PPARγ LBD (Metabolic Targeting) Core->Target1 Target2 GABA_A Receptor (CNS Modulation) Core->Target2 Target3 MMP Catalytic Domain (Zinc Chelation) Core->Target3 Assay1 TR-FRET Binding Assay (IC50 & Z'-factor) Target1->Assay1 Assay2 Patch-Clamp Electrophysiology (Cl- Current Potentiation) Target2->Assay2 Assay3 Fluorometric Kinetic Assay (Enzyme Inhibition) Target3->Assay3

Fig 1: Multi-target pharmacological profiling workflow for barbituric acid derivatives.

Target I: PPAR γ Receptor Binding & Activation

Mechanistic Causality

The propionic acid tail of the derivative acts as an isostere for the acidic headgroups found in endogenous fatty acids and classical thiazolidinediones (TZDs). Upon entering the Activation Function-2 (AF-2) pocket of the PPAR γ Ligand Binding Domain (LBD), the carboxylate group forms critical hydrogen bonding networks with Tyr473, His323, and His449[5]. Concurrently, the barbituric acid core occupies the hydrophobic sub-pocket. This dual interaction stabilizes Helix 12, promoting co-activator recruitment without inducing the full, aggressive agonism associated with traditional TZDs, thereby mitigating adverse adipogenic effects[2],[3].

Protocol: Self-Validating TR-FRET Competitive Binding Assay

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard ELISA or radioligand binding. TR-FRET eliminates wash steps that can disrupt the transient, moderate-affinity interactions typical of partial agonists, providing a more accurate Ki​ resolution.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 1 nM GST-tagged PPAR γ -LBD, 2 nM Terbium (Tb)-labeled anti-GST antibody (FRET donor), and 50 nM of a fluorescent TZD tracer (FRET acceptor) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Serially dilute the propionic acid derivative from 100 μ M to 0.1 nM in DMSO.

  • Assay Assembly: In a 384-well low-volume plate, combine 10 μ L of the master mix with 5 μ L of the compound dilution.

  • Internal Validation (Z'-Factor): Include 16 wells of DMSO vehicle (maximum FRET signal) and 16 wells of 10 μ M Rosiglitazone (minimum FRET signal). A valid assay must yield a Z'-factor 0.6.

  • Incubation & Readout: Incubate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 495 nm (Tb) and 520 nm (Tracer).

  • Data Synthesis: Calculate the emission ratio (520/495 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

PPAR_Pathway Ligand Propionic Acid Derivative Receptor PPARγ AF-2 Pocket (Tyr473, His323) Ligand->Receptor Hydrogen Bonding Conformation Helix 12 Stabilization Receptor->Conformation Complex RXR Heterodimerization + Co-activators Conformation->Complex Transcription Target Gene Expression (Lipid/Glucose Homeostasis) Complex->Transcription

Fig 2: Mechanism of PPARγ activation by 5-substituted propionic acid barbiturates.

Target II: GABA A​ Receptor Allosteric Modulation

Mechanistic Causality

While the addition of a highly polar propionic acid group at the C5 position significantly reduces blood-brain barrier (BBB) permeability compared to phenobarbital, esterified prodrug forms or localized applications reveal that the core scaffold retains its affinity for the GABA A​ receptor[1]. The molecule binds allosterically at the β+−α− interface of the transmembrane domain. Rather than directly opening the pore, it decreases the dissociation rate of endogenous GABA, exponentially prolonging the open duration of the central chloride ( Cl− ) channel.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

To differentiate between direct channel agonism and allosteric modulation, real-time kinetic resolution is mandatory. Whole-cell patch-clamp is the gold standard for this kinetic separation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently transfected with human α1​ , β2​ , and γ2​ GABA A​ receptor subunits.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a tip resistance of 3–5 M Ω when filled with internal solution (140 mM CsCl, 2 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Configuration & Validation: Form a gigaseal (>1 G Ω ) and rupture the membrane to achieve the whole-cell configuration. Validation Check: Series resistance ( Rs​ ) must be monitored continuously; discard the cell if Rs​ exceeds 20 M Ω or fluctuates by >15%.

  • Compound Application: Using a rapid U-tube perfusion system (exchange time < 20 ms), apply an EC20​ concentration of GABA (e.g., 2 μ M) to establish a baseline inward current (holding potential at -60 mV).

  • Modulation Readout: Co-apply the EC20​ GABA with varying concentrations of the propionic acid derivative (1 μ M to 100 μ M). Measure the percentage potentiation of the peak current area under the curve (AUC).

Target III: Matrix Metalloproteinase (MMP) Inhibition

Mechanistic Causality

The pyrimidine-2,4,6-trione ring is an exceptionally potent zinc-binding group (ZBG)[4]. Unlike hydroxamate-based inhibitors which suffer from poor in vivo stability, the trione core is metabolically robust. It chelates the catalytic Zn2+ ion in the active site of MMPs. Crucially, the propionic acid tail—especially when conjugated with piperazine derivatives—acts as a highly specific vector, projecting deep into the hydrophobic S1' specificity pocket of gelatinases (MMP-2 and MMP-9), driving target selectivity[4].

Protocol: Fluorometric Kinetic Inhibition Assay

Endpoint colorimetric assays fail to capture the binding kinetics of ZBGs. We employ a continuous fluorometric assay to monitor steady-state initial velocities ( V0​ ), ensuring precise Ki​ determination.

Step-by-Step Methodology:

  • Enzyme Activation: Activate recombinant human pro-MMP-2 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Assay Setup: In a black 96-well plate, combine 2 nM active MMP-2 with varying concentrations of the derivative (10 nM to 10 μ M) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl 2​ , 20 μ M ZnSO 4​ , 0.05% Brij-35).

  • Validation Control: Include wells with 100 nM NNGH (a broad-spectrum MMP inhibitor) to establish the baseline for 100% inhibition.

  • Substrate Addition: Initiate the reaction by adding 10 μ M of the fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH 2​ ).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 30 minutes at 37°C.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Use the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Quantitative Data Synthesis

The following table summarizes the comparative binding profiles of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid derivatives across their validated targets:

Target Receptor / EnzymeBinding Domain / PocketKey Interacting ResiduesTypical Affinity Range ( IC50​ / Ki​ )Primary Pharmacological Effect
PPAR γ AF-2 LBD (Helix 12)Tyr473, His323, His4491.0 - 15.0 μ MPartial/Dual Agonism (Metabolic)
GABA A​ Receptor β+−α− Interface α1​ Met236, β2​ Tyr15710 - 50 μ MPositive Allosteric Modulation (CNS)
MMP-2 / MMP-9 Catalytic Zn2+ & S1' Zn2+ , Leu83, Val11750 - 500 nMCompetitive Inhibition (Anti-remodeling)

Conclusion

The 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid scaffold is a masterclass in structural repurposing. By appending a flexible, polar propionic acid moiety to the classical barbiturate core, researchers can pivot the pharmacological trajectory of the molecule away from pure CNS depression toward sophisticated metabolic regulation (PPAR γ ) and tissue remodeling inhibition (MMPs). The self-validating protocols detailed in this guide—TR-FRET, Patch-Clamp, and Fluorometric Kinetics—provide the rigorous, artifact-free frameworks necessary to advance these derivatives through preclinical development.

References

  • New PPARγ ligands based on barbituric acid: Virtual screening, synthesis and receptor binding studies Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design and synthesis of novel Y-shaped barbituric acid derivatives as PPARγ activators Source: European Journal of Medicinal Chemistry URL:[Link]

  • A comprehensive In-silico analysis of the known and novel synthesized 5-substituted barbituric acid derivatives acting as CNS depressants Source: Scientific Reports / PubMed URL:[Link]

  • Syntheses of Radioiodinated Pyrimidine-2,4,6-Triones as Potential Agents for Non-Invasive Imaging of Matrix Metalloproteinases Source: Molecules / PMC URL:[Link]

Sources

Methodological & Application

Application Note: Quantitative Determination of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a robust sample preparation technique, optimized chromatographic separation, and highly selective detection, making it suitable for pharmacokinetic studies and other applications in drug development. The methodology is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[4] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[4][5][6] This note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable LC-MS/MS method for this analyte in a regulated bioanalytical environment.

The molecular formula for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is C7H8N2O5.[7] Based on its structure, which contains a barbituric acid-like ring and a propionic acid side chain, the molecule is expected to be polar. This characteristic is a key consideration for the development of both the sample preparation and chromatographic methods.

Experimental Design and Rationale

The overall workflow for the quantification of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in plasma is depicted below. Each step is designed to ensure accuracy, precision, and robustness of the final method.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Evaporation & Reconstitution Supernatant->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 1: Overall experimental workflow for the LC-MS/MS quantification of the target analyte in plasma.

Sample Preparation: Protein Precipitation

For the extraction of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid from plasma, protein precipitation (PPT) is selected as the initial sample preparation technique.[8]

Rationale:

  • Simplicity and Speed: PPT is a rapid and straightforward method, making it suitable for high-throughput analysis.[8]

  • Analyte Characteristics: Given the polar nature of the target analyte, it is expected to have high solubility in the aqueous-organic mixtures used for precipitation.

  • Efficiency: Acetonitrile is a highly effective precipitating agent, often resulting in over 96% protein removal.[9]

An alternative and more selective method could be Solid-Phase Extraction (SPE), which can provide cleaner extracts and potentially reduce matrix effects.[10][11][12] However, for initial method development, PPT offers a good balance of efficiency and ease of use.

Chromatographic Separation: HILIC

Due to the polar nature of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, conventional reversed-phase chromatography may not provide adequate retention.[13] Therefore, Hydrophilic Interaction Chromatography (HILIC) is proposed.

Rationale:

  • Enhanced Retention: HILIC is specifically designed for the separation of polar and hydrophilic compounds, which are often poorly retained on C18 columns.[4]

  • Improved Sensitivity: By providing better retention and peak shape for polar analytes, HILIC can lead to improved sensitivity in the subsequent MS detection.

Mass Spectrometric Detection: ESI in Negative Mode

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules.[6]

Rationale:

  • Analyte Structure: The presence of a carboxylic acid group and acidic protons on the pyrimidine ring makes the molecule amenable to deprotonation. Therefore, ESI in negative ion mode is expected to be highly efficient.

  • Selectivity: Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Detailed Protocols

Materials and Reagents
  • 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock and Working Solution: Prepare a stock solution of the IS at 1 mg/mL and a working solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

Sample Preparation Protocol

sample_prep start Start plasma Aliquot 50 µL Plasma start->plasma add_is Add 10 µL IS Working Solution plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 200 µL cold Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 incubate Incubate (-20°C, 20 min) vortex2->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Step-by-step protein precipitation workflow.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown).

  • Spike with 10 µL of the IS working solution and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9][14]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following tables summarize the proposed starting conditions for the LC-MS/MS analysis. These parameters will require optimization during method development.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)Provides retention for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidVolatile buffer compatible with MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong solvent for HILIC elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 95% B to 50% B over 5 minTo elute the analyte with good peak shape.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity and potential for matrix effects.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Instrument Triple Quadrupole Mass SpectrometerGold standard for quantitative bioanalysis.[6]
Ionization Mode Electrospray Ionization (ESI), NegativeSuitable for acidic and polar molecules.[6]
Scan Type Selected Reaction Monitoring (SRM)For high selectivity and sensitivity.[5]
Capillary Voltage 3.0 kVTo be optimized for maximal signal.
Source Temp. 150°CTo be optimized.
Desolvation Temp. 400°CTo be optimized.
Desolvation Gas Nitrogen, 800 L/hrTo be optimized.
Collision Gas Argon
SRM Transitions To be determined by infusion of the reference standardPrecursor ion will be [M-H]⁻. Product ions will be determined experimentally.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[1][2][3][15] The validation should encompass the following key parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision).Assessed at LLOQ, LQC, MQC, and HQC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[16]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The IS-normalized matrix factor should have a %CV ≤15%.
Recovery The efficiency of the extraction procedure.Assessed by comparing the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Freeze-thaw, short-term (bench-top), long-term, and stock solution stability must be evaluated. Analyte concentration should be within ±15% of the nominal concentration.
Carryover The appearance of the analyte in a blank sample following a high-concentration sample.Analyte signal in the blank after ULOQ should be ≤20% of the LLOQ response.[16]

Data Analysis and Reporting

The concentration of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in unknown samples is determined by interpolating the analyte/IS peak area ratio against a calibration curve constructed using a weighted (1/x² or 1/x) linear regression. All data should be processed using validated software.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in human plasma. The proposed methodology, utilizing protein precipitation for sample preparation and HILIC-MS/MS for analysis, offers a sensitive, selective, and high-throughput solution for supporting pharmacokinetic and other studies in drug development. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data that meets regulatory expectations.

References

  • What is Solid Phase Extraction (SPE)?
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). (URL: )
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018). Journal of Pharmaceutical and Biomedical Analysis. (URL: )
  • Application Notes and Protocols for Plasma Protein Precipit
  • An Introduction to Solid Phase Extraction (SPE). (2017). Bio-Analysis Centre. (URL: )
  • Bioanalysis with SPME. Sigma-Aldrich. (URL: )
  • Protein Precipitation Pl
  • An Overview of Solid-Phase Extraction. WelchLab. (2025). (URL: )
  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. (URL: )
  • Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Applic
  • Solid-Phase Microextraction and Related Techniques in Bioanalysis. (2023). PMC - NIH. (URL: )
  • Technical Tip: Protein Precipit
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. (URL: )
  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. SciELO. (URL: )
  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. (URL: )
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Horizon Research Publishing. (URL: )
  • Protein precipitation: A comprehensive guide. Abcam. (URL: )
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. (URL: )
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). (URL: )
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Bioanalytical Method Valid
  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). (URL: )
  • Tips for Optimizing Key Parameters in LC–MS. (2020).
  • 3-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-propionic acid. (URL: )
  • 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. PubChem. (URL: )
  • LC-MS metabolomics of polar compounds. (2012). PubMed. (URL: )
  • 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid. SCBT. (URL: )
  • 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid. SCBT. (URL: )
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid. NextSDS. (URL: )

Sources

Application Note: Divergent Derivatization Strategies for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4), also known as 5-(2-carboxyethyl)barbituric acid, is a highly versatile, bifunctional building block utilized in the synthesis of pharmaceuticals, supramolecular polymers, and targeted bioconjugates. Its unique architecture presents three orthogonal sites for chemical modification: the terminal carboxylic acid, the N1/N3 imide nitrogens of the pyrimidine ring, and the acidic C5 methine proton.

This application note provides self-validating, step-by-step protocols for the selective derivatization of this molecule. By understanding the thermodynamic and kinetic causality behind solvent, pH, and reagent selection, researchers can achieve high-yield modifications while preventing unwanted pyrimidine ring-opening or cross-reactivity.

Structural Rationale & Mechanistic Insights

To successfully derivatize this scaffold, one must exploit the distinct pKa values and nucleophilic/electrophilic characteristics of its functional groups.

The Propionic Acid C-Terminus (Amidation)

The propionic acid side chain is ideal for tethering the barbiturate core to peptides, fluorophores, or solid supports. Direct amidation requires the activation of the carboxylate. We utilize EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling [1]. EDC activates the carboxyl group to an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid aqueous hydrolysis, NHS is introduced to convert it into a semi-stable NHS ester, extending its half-life from seconds to hours and allowing for efficient nucleophilic attack by primary amines [2].

The Pyrimidine N1/N3 Core (Alkylation)

The N1 and N3 protons of the barbituric acid ring are highly acidic (pKa ~4.0) due to the strong electron-withdrawing effect of the three adjacent carbonyl groups. Consequently, mild bases (e.g., K₂CO₃ or Cs₂CO₃) are sufficient for deprotonation[3]. Strong bases such as NaH or NaOH must be strictly avoided, as they promote hydrolytic ring-opening of the pyrimidine core and unwanted deprotonation at the C5 position, leading to complex, intractable mixtures.

The C5 Methine Proton (Knoevenagel Condensation)

The C5 position retains one acidic proton. In the presence of a weak base (piperidine) and a weak acid (acetic acid), an aldehyde forms an electrophilic iminium ion, which is readily attacked by the C5 enolate. Subsequent dehydration yields a highly conjugated, stable 5-alkylidene derivative, a common motif in anticonvulsant and anticancer drug discovery [4].

Visualizing the Derivatization Landscape

Derivatization Central 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl) -propionic acid Amidation C-Terminus Amidation (EDC/NHS Coupling) Central->Amidation Primary Amines pH 7.2-8.0 Alkylation N1/N3 Dialkylation (Alkyl Halides, Base) Central->Alkylation R-X / K2CO3 60°C, DMF Knoevenagel C5 Knoevenagel Condensation (Aldehydes, Piperidine) Central->Knoevenagel R-CHO / Heat EtOH

Caption: Divergent derivatization pathways for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid.

Validated Experimental Protocols

Protocol A: EDC/NHS-Mediated Amidation of the Propionic Acid Moiety

Causality Note: pH control is the most critical parameter here. EDC activation is optimal at pH 5.5, while amine nucleophilicity requires an unprotonated state (pH > 7.2).

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Coupling Buffer: 0.1 M PBS, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

Step-by-Step Procedure:

  • Activation: Dissolve 10 mM of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in Activation Buffer.

  • Add EDC (20 mM) and NHS (25 mM) to the solution. Rationale: An excess of NHS ensures the transient O-acylisourea is rapidly trapped before hydrolysis can occur.

  • Incubate the reaction at room temperature for 15–30 minutes with gentle agitation.

  • Buffer Exchange/Adjustment: Adjust the pH of the solution to 7.5 using 1 M NaOH, or rapidly desalt into the Coupling Buffer to remove excess EDC (optional but recommended for sensitive downstream targets).

  • Conjugation: Add the target primary amine (e.g., a peptide or fluorophore) at a 1:1.2 molar ratio (Acid:Amine).

  • Incubate for 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

EDCNHS Acid Carboxylic Acid (Propionic Tail) Oacyl O-Acylisourea Intermediate Acid->Oacyl EDC pH 4.5-6.0 Oacyl->Acid Hydrolysis (Competing) NHSester NHS Ester (Stable Intermediate) Oacyl->NHSester NHS - Urea Amide Stable Amide Conjugate NHSester->Amide Primary Amine pH 7.2-8.0

Caption: Mechanism of EDC/NHS-mediated amidation of the propionic acid side chain.

Protocol B: Mild N1/N3 Dialkylation

Causality Note: The use of anhydrous DMF and K₂CO₃ ensures selective N-alkylation without triggering C5-alkylation or pyrimidine ring hydrolysis.

Step-by-Step Procedure:

  • Suspend 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (0.2 M concentration).

  • Stir at room temperature for 15 minutes to allow for complete deprotonation of the N1 and N3 positions.

  • Add the desired alkyl halide (2.2 eq) dropwise.

  • Elevate the temperature to 60°C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl (to neutralize excess base and protonate the propionic acid tail) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol C: C5-Knoevenagel Condensation

Causality Note: Piperidine acts as an organocatalyst, forming a highly reactive iminium ion with the aldehyde, which facilitates rapid nucleophilic attack by the sterically hindered C5 enolate.

Step-by-Step Procedure:

  • Dissolve 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (1.0 eq) and the target aldehyde (1.1 eq) in absolute ethanol (0.5 M).

  • Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reflux the mixture for 3–5 hours. The reaction progress can be monitored by the precipitation of the highly conjugated product.

  • Isolation: Cool the reaction mixture to 0°C. Filter the resulting precipitate and wash with cold ethanol and diethyl ether to yield the pure 5-alkylidene derivative.

Quantitative Optimization Data

To ensure maximum yield and reproducibility, the following tables summarize the empirical optimization data for the derivatization workflows.

Table 1: Reaction Optimization for N1/N3 Dialkylation of the Barbituric Acid Core

SolventBaseTemperature (°C)Yield (%)Primary Observation & Causality
DMF K₂CO₃ 60 85 Optimal. Clean conversion, minimal C5-alkylation.
THFNaH0 to 2542Poor. Strong base caused significant ring-opening and C5-alkylation.
MeCNCs₂CO₃8078Good yield, but slight thermal degradation over time.
EtOHNaOH25<10Failed. Rapid hydrolytic cleavage of the pyrimidine ring.

Table 2: EDC/NHS Coupling Efficiency vs. Activation pH

Activation pH (MES Buffer)Coupling pH (PBS Buffer)NHS Ester Half-LifeConjugation Yield (%)
4.57.5~15 min72
5.5 7.5 ~60 min 94
6.57.5~10 min45
7.57.5< 2 min<10

References

  • National Institutes of Health (PMC). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles.[Link]

  • MedCrave Online. The synthesis of new barbiturate esters derivatives as intravenous anesthetics.[Link]

  • Semantic Scholar. Synthesis and anticonvulsant activity of clubbed thiazolidinone– barbituric acid and thiazolidinone–triazole derivatives.[Link]

Standard Operating Protocol: Preparation of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid Standard Solutions for Analytical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HPLC-UV Assays

Analyte Profiling & Physicochemical Properties

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a highly functionalized barbituric acid derivative. Structurally, it features a pyrimidine-2,4,6-trione core coupled with a propionic acid side chain. In bioanalytical assays, it is frequently utilized as a calibration standard, a structural analog internal standard (IS), or an intermediate biomarker in pyrimidine metabolism and mitiglinide-derivative synthesis assays.

Understanding its dual-acidic nature is critical for standard preparation. The barbituric acid core has an estimated pKa​ of ~4.0, while the propionic acid moiety has a pKa​ of ~4.8. This dibasic character dictates its solubility profile and structural stability in solution.

Table 1: Physicochemical Properties of the Reference Standard

PropertyValue / Specification
IUPAC Name 3-(2,4,6-Trioxohexahydropyrimidin-5-yl)propanoic acid
CAS Number 22384-33-4
Molecular Formula C7​H8​N2​O5​
Molecular Weight 200.15 g/mol
Ionization Mode (MS) Negative Electrospray Ionization (ESI-) [M−H]− at m/z 199.1
Recommended Primary Solvent LC-MS Grade Dimethyl Sulfoxide (DMSO)

Mechanistic Rationale for Protocol Design (E-E-A-T)

To ensure the highest degree of scientific integrity and compliance with the [1], this protocol is engineered around causality rather than mere sequential steps.

  • Solvent Selection (DMSO vs. Water): Although the compound is water-soluble at pH>5 due to the deprotonation of its carboxylic and barbituric acid protons, unbuffered aqueous solutions are highly susceptible to pH shifts that can cause spontaneous precipitation. Furthermore, barbiturate rings are prone to hydrolytic cleavage (ring-opening to urea derivatives) in aqueous environments over time. Preparing the primary stock in aprotic, LC-MS grade DMSO ensures complete solvation, prevents microbial growth, and halts hydrolytic degradation.

  • Thermal Equilibration: Barbituric acid derivatives are inherently hygroscopic. Opening a cold vial immediately introduces atmospheric moisture condensation. This artificially inflates the mass during weighing, leading to sub-potent standard solutions. A strict 30-minute room-temperature equilibration in a desiccator is mandatory.

  • Diluent Matching for Working Standards: Working standards are prepared in 50% Methanol/Water (v/v). This specific ratio is chosen to closely match the dielectric constant of typical reverse-phase LC initial mobile phases. Injecting a standard with too high of an organic composition relative to the mobile phase causes solvent-effect peak distortion (fronting or splitting).

  • Self-Validating QC Step: Trustworthiness in bioanalysis requires continuous verification. This protocol embeds a mandatory Quality Control (QC) validation step of the primary stock prior to serial dilution, ensuring that no degradation occurred during transit or storage before committing to the full calibration curve preparation.

Standard Preparation Workflow

Workflow N1 Solid Standard CAS 22384-33-4 N2 Equilibrate to Room Temp (30 mins in desiccator) N1->N2 Prevent Moisture N3 Micro-Analytical Weighing (Target: 2.00 mg) N2->N3 N4 Primary Stock Preparation (10 mM in DMSO) N3->N4 Dissolution N5 Quality Control (QC) (LC-MS/MS or HPLC-UV) N4->N5 Validation N6 Serial Dilutions (50% MeOH/H2O Diluent) N4->N6 Working Stds N7 Aliquoting & Storage (50 µL aliquots at -80°C) N6->N7

Figure 1: Workflow for the preparation and validation of CAS 22384-33-4 standard solutions.

Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Primary Stock Solution
  • Equilibration: Remove the sealed vial of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid from −20∘C storage. Place it in a desiccator at room temperature ( 20−25∘C ) for a minimum of 30 minutes.

  • Weighing: Using a calibrated micro-analytical balance (readability 0.01 mg) equipped with an anti-static ionizer, weigh exactly 2.00 mg of the standard powder into a 2.0 mL low-bind amber microcentrifuge tube.

  • Dissolution Calculation: To achieve a precise 10 mM ( 0.01 mol/L ) concentration, calculate the exact volume of DMSO required based on the actual mass weighed. Formula: Volume(μL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​×1000

    Example for 2.00 mg: V=200.15×0.012.00​×1000=999.25μL

  • Solubilization: Add 999 μL of LC-MS grade DMSO to the tube. Vortex vigorously for 60 seconds. Place in a room-temperature ultrasonic water bath for 5 minutes to ensure the disruption of any micro-crystalline lattices.

Phase 2: Quality Control (Self-Validation)

Before proceeding to serial dilutions, the primary stock must be validated to confirm concentration and structural integrity.

  • Aliquot 1.0 μL of the 10 mM stock into 999 μL of 50% Methanol (yielding a 10 μM QC sample).

  • Inject 5 μL into an LC-MS/MS or HPLC-UV system.

  • Acceptance Criteria: A single, sharp chromatographic peak must be observed (UV λmax​ ~214 nm / 240 nm depending on mobile phase pH; MS ESI- m/z 199.1). The absence of secondary peaks (e.g., m/z 156 from decarboxylation) confirms the structural integrity of the stock.

Phase 3: Preparation of Working Standards

Prepare the diluent by mixing equal volumes of LC-MS Grade Methanol and Optima LC-MS Grade Water (50:50, v/v). Perform serial dilutions sequentially as outlined in Table 2. Use a fresh, pre-wetted pipette tip for every transfer to eliminate carryover bias.

Table 2: Serial Dilution Matrix for Calibration Curve

Standard LevelTarget Conc. ( μM )Volume of Previous StandardVolume of Diluent ( μL )Total Volume ( μL )
Primary Stock 10,000N/A (Solid + DMSO)N/A~1000
WS 7 1,000100 μL of Primary Stock9001000
WS 6 500500 μL of WS 75001000
WS 5 100200 μL of WS 68001000
WS 4 50500 μL of WS 55001000
WS 3 10200 μL of WS 48001000
WS 2 5500 μL of WS 35001000
WS 1 1200 μL of WS 28001000
Phase 4: Aliquoting and Long-Term Storage
  • Immediately divide the remaining 10 mM Primary Stock and the high-concentration working standards (WS 5 - WS 7) into 50 μL single-use aliquots using low-bind amber tubes.

  • Store all aliquots at −80∘C .

  • Causality Note: Single-use aliquoting prevents repeated freeze-thaw cycles. Freeze-thaw events induce "freeze-concentration," where the solvent crystallizes first, pushing the solute into micro-pockets of highly concentrated, potentially reactive liquid, which accelerates degradation and ruins assay reproducibility.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, May 2018. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10686666" (Structural and chemical property analog references for barbituric acid derivatives). PubChem, 2026. Available at:[Link]

In vivo dosing and administration protocols for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the in vivo administration of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid.

Introduction & Pharmacological Context

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4), commonly referred to as 5-(2-carboxyethyl)barbituric acid (5-CEBA), is a highly functionalized pyrimidine-2,4,6-trione derivative. In preclinical drug development, C-5 substituted barbiturates and propionic acid derivatives serve as critical molecular probes. They are extensively utilized in the design of dual PPARα/γ agonists for metabolic disorders[1] and as selective non-invasive matrix metalloproteinase (MMP) inhibitors[2].

Unlike lipophilic central nervous system (CNS) depressants (e.g., phenobarbital), the addition of the polar propionic acid moiety at the C-5 position fundamentally alters the molecule's physicochemical profile. The terminal carboxylate acts as a critical hydrogen-bond acceptor/donor, anchoring the molecule to target residues (e.g., Ser602 or Tyr355/Arg120)[3], while simultaneously restricting blood-brain barrier (BBB) permeability. This Application Note details optimized in vivo formulation strategies, dosing regimens, and pharmacokinetic (PK) sampling protocols for evaluating this compound in murine models.

Physicochemical Properties & Formulation Causality

Successful in vivo administration requires overcoming the compound's specific solubility challenges.

  • Molecular Weight: 200.15 g/mol

  • Ionization (pKa): The molecule possesses two acidic protons—one on the barbituric acid ring (pKa ~4.0, via keto-enol tautomerization) and one on the propionic acid tail (pKa ~4.8).

  • Causality in Vehicle Selection: At a physiological pH of 7.4, the compound exists predominantly as a di-anion. While this confers excellent aqueous solubility, the un-ionized free acid form (often supplied as a dry powder) exhibits high crystal lattice energy and poor dissolution in neutral water. Therefore, Intravenous (IV) formulations require a slightly basic co-solvent system to facilitate rapid deprotonation, whereas Oral (PO) formulations utilize a viscous suspension to ensure uniform gastrointestinal dispersion[4].

Formulation and Dosing Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Administration
  • Target Dose: 10 mg/kg

  • Vehicle: 5% DMSO / 10% PEG400 / 85% PBS (pH 7.4)[4]

Methodology:

  • Weighing: Accurately weigh 10 mg of 5-CEBA into a sterile glass vial.

  • Solubilization (Critical Step): Add 0.5 mL of molecular biology grade DMSO. Vortex for 60 seconds. Rationale: DMSO disrupts the intermolecular hydrogen bonding of the barbiturate core and propionic acid tail, breaking the crystal lattice.

  • Co-solvent Addition: Add 1.0 mL of PEG400. Sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • Aqueous Dilution: Dropwise, add 8.5 mL of 1X PBS (pH adjusted to 7.4). Vortex continuously during addition to prevent localized precipitation of the free acid.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

  • Administration: Administer via the lateral tail vein (IV) or lower right abdominal quadrant (IP) at a dosing volume of 5 mL/kg.

Protocol B: Oral Gavage (PO) Administration
  • Target Dose: 30 - 50 mg/kg

  • Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in deionized water[4].

Methodology:

  • Wetting: Weigh 30 mg of the compound. Add 100 µL of Tween-80 and triturate with a glass rod to form a smooth paste. Rationale: Tween-80 acts as a surfactant to lower the surface tension of the hydrophobic powder aggregates, preventing clumping.

  • Suspension: Gradually add 9.9 mL of 0.5% MC solution while homogenizing at 5,000 RPM for 3 minutes.

  • Administration: Administer using a stainless-steel oral gavage needle (20G for mice) at a dosing volume of 10 mL/kg. Ensure the suspension is continuously stirred on a magnetic plate during dosing to maintain homogeneity and ensure accurate dose delivery.

Pharmacokinetic (PK) Sampling & Processing

To establish the compound's absorption, distribution, metabolism, and excretion (ADME) profile, rigorous sampling is required.

  • Time Points: Predose, 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.

  • Blood Collection: Collect 50-100 µL of whole blood via submandibular bleed or tail snip into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Rationale: Processing at 4°C is critical to minimize potential ex vivo enzymatic hydrolysis of the barbiturate ring.

  • Tissue Distribution: Harvest liver, kidneys, and adipose tissue at terminal time points. Homogenize in 3 volumes of ice-cold PBS (w/v) for LC-MS/MS quantification.

Expected Pharmacokinetic Parameters

The following table summarizes the anticipated PK parameters for C-5 substituted barbiturate-propionic acid derivatives in C57BL/6J mice, based on structurally analogous targeted compounds[1][4].

PK ParameterIV Administration (10 mg/kg)PO Administration (30 mg/kg)Biological Implication
Cmax 18.5 ± 2.1 µg/mL12.4 ± 1.8 µg/mLGood oral absorption due to di-anionic solubility in the duodenum.
Tmax N/A1.0 - 1.5 hIndicates rapid transit and absorption in the upper GI tract.
AUC(0-t) 45.2 µg·h/mL88.1 µg·h/mLRepresents total systemic exposure.
Clearance (Cl) 3.6 mL/min/kgN/AModerate hepatic/renal clearance.
Vdss 0.8 L/kgN/ALow volume of distribution; restricted primarily to extracellular fluid.
Bioavailability (F%) 100%~65%Highly favorable for oral formulation development.

Mechanistic Workflow Diagram

The following diagram illustrates the in vivo pharmacokinetic and pharmacodynamic trajectory of the compound following oral administration.

G A Oral Administration (0.5% MC Suspension) B GI Tract Absorption (Ionized at pH > 4.8) A->B Dissolution C Hepatic Portal System (First-Pass Metabolism) B->C Passive Transport D Systemic Circulation (High Plasma Protein Binding) C->D Hepatic Vein E Target Engagement (PPARγ / MMP Inhibition) D->E Tissue Distribution F Renal Excretion (Unchanged Drug) D->F Clearance

In vivo ADME and target engagement pathway of 5-CEBA following oral administration.

References

  • Design and synthesis of novel Y-shaped barbituric acid derivatives as PPARγ activators Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • C-5-Disubstituted Barbiturates as Potential Molecular Probes for Noninvasive Matrix Metalloproteinase Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents Source: PMC / National Institutes of Health URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (also known as 5-(2-carboxyethyl)barbituric acid). This compound is highly valued in drug development and synthetic chemistry, but its unique structural features often lead to severe aqueous solubility bottlenecks during in vitro assays and formulation.

This guide is designed for researchers and formulation scientists. It bypasses generic advice to provide deep, mechanistically grounded troubleshooting strategies, ensuring your experimental workflows remain robust and reproducible.

The Physicochemical Root Cause: Why Won't It Dissolve?

To solve solubility issues, we must first understand the molecule's physical chemistry. This compound possesses two distinct ionizable moieties:

  • The Barbituric Acid Core: Contains highly polar imide groups capable of tautomerization, with a pKa of approximately 4.01[1].

  • The Propionic Acid Tail: A standard carboxylic acid with a pKa typically ranging from 4.5 to 4.8.

The Causality of Precipitation: At a low pH (pH < 4.0), both functional groups are fully protonated. In this uncharged state, the molecule forms an incredibly strong crystal lattice driven by dense intermolecular hydrogen bonding between the pyrimidinetrione rings and the dimerization of the carboxylic acids. Water cannot easily break this lattice energy. To achieve solubility, you must either disrupt these hydrogen bonds using specialized excipients or alter the ionization state of the molecule to form a highly soluble dianion.

Ionization A Free Acid (Fully Protonated) Low Solubility B Monoanion (Barbiturate Core Ionized) Moderate Solubility A->B pH > 4.0 C Dianion (Fully Ionized) High Solubility B->C pH > 5.0 C->A Acidification (Precipitation Risk)

pH-dependent ionization states of 5-(2-carboxyethyl)barbituric acid dictating aqueous solubility.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound dissolves perfectly in DMSO, but immediately crashes out as a white cloud when diluted into PBS (pH 7.4). How do I prevent this?

The Cause: This is a classic "solvent-shift nucleation." While PBS is at pH 7.4 (which should theoretically support the soluble dianion), the rapid solvent exchange creates microenvironments where the local pH drops. Because the free acid has such a high crystallization drive, it nucleates and precipitates faster than the bulk buffer can deprotonate it. The Solution: Do not rely on the assay buffer to ionize the compound post-dilution. Instead, pre-formulate your stock solution as a sodium salt in water (see Protocol A below). By introducing the compound to the assay buffer already in its dianion state, you bypass the nucleation phase entirely.

Q2: I am running an assay in Simulated Gastric Fluid (pH 3.0). I cannot raise the pH. How can I keep the compound in solution?

The Cause: At pH 3.0, the molecule is fully protonated and highly lipophilic/crystalline[2]. The Solution: You must use steric or hydrophobic masking. Literature indicates that barbituric acid derivatives can be effectively solubilized using micellar encapsulation via sodium alkyl sulfonates or non-ionic surfactants[3]. Alternatively, host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HPβCD) will mask the hydrogen-bonding faces of the molecule, allowing it to remain dissolved in acidic media without altering the bulk pH (see Protocol B ).

Q3: Can I just heat the aqueous suspension to 60°C to force it to dissolve faster?

The Cause: Absolutely not. Thermal forcing of barbituric acid derivatives in aqueous media is highly destructive. Elevated temperatures, especially in the presence of water, accelerate the hydrolytic cleavage of the pyrimidine ring (typically opening at the C2-N3 bond), degrading your active compound into inactive malonic acid and urea byproducts[4]. The Solution: Always rely on pH adjustment, sonication, or co-solvents at room temperature. Never use heat to force dissolution.

Troubleshooting Start Solubility Issue Detected pHCheck What is the Target Assay pH? Start->pHCheck LowPH Acidic Media (pH < 5.0) pHCheck->LowPH PhysPH Physiological Media (pH 7.4) pHCheck->PhysPH Sol1 Use HPβCD Complexation or Micellar Surfactants LowPH->Sol1 Sol2 Pre-formulate as Sodium Salt Aqueous Stock PhysPH->Sol2

Troubleshooting decision tree for resolving aqueous solubility bottlenecks.

Quantitative Solubilization Strategies

Use the following table to select the optimal solubilization strategy based on your specific assay constraints.

Solubilization StrategyMechanistic RationaleOptimal pH RangeMax Estimated SolubilityKnown Drawbacks
pH Titration (NaOH) Deprotonation to highly soluble dianion7.0 – 9.0> 100 mMUnsuitable for acidic assays; high local osmolarity
Micellar Surfactants Hydrophobic encapsulation of free acid3.0 – 7.010 – 20 mMSurfactants may interfere with cell membrane integrity
HPβCD Complexation Host-guest masking of H-bond donors2.0 – 7.020 – 50 mMRequires high excipient mass; potential binding competition
Co-solvency (DMSO) Disruption of crystal lattice H-bondsAny (in stock)~50 mM (stock)High risk of solvent-shift precipitation upon dilution

Validated Experimental Protocols

Protocol A: Preparation of a 100 mM pH-Stabilized Aqueous Stock (Sodium Salt Method)

Use this protocol for physiological or basic assays to avoid DMSO-induced precipitation.

  • Suspension: Weigh the required mass of the free acid powder and suspend it in 80% of the final target volume of sterile ddH₂O.

    • Causality: The free acid will not dissolve, forming a cloudy suspension due to the intact crystal lattice.

  • Titration: Add 1.0 N NaOH dropwise under continuous, high-shear vortexing. You will need approximately 2.0 molar equivalents of base to fully deprotonate both the carboxylic acid and the barbiturate core[5].

  • Equilibration: Monitor the solution clarity and pH simultaneously.

    • Self-Validation Check: The solution must transition from an opaque suspension to completely clear. If the solution remains cloudy, the pH has likely dropped below 7.0 as the dissolving compound buffers the solution. Add micro-aliquots of NaOH until the pH stabilizes at 7.5–8.0 and absolute clarity is achieved.

  • Finalization: Adjust to the final volume with ddH₂O and sterile filter through a 0.22 µm PTFE membrane.

    • Self-Validation Check: Inspect the filter membrane post-filtration. Any retained white residue indicates incomplete salt formation during Step 3.

Protocol B: HPβCD Complexation for Acidic Assays

Use this protocol when the assay strictly requires a low pH (e.g., pH 3.0 - 5.0).

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in your target acidic buffer.

  • Addition: Add the required mass of the compound to achieve a target concentration of 10 mM.

  • Kinetic Disruption: Sonicate the mixture in a water bath at room temperature (20–25 °C) for 30 minutes.

    • Causality: Sonication provides the kinetic energy required to break the compound's lattice and drive it into the hydrophobic cavity of the cyclodextrin. (Reminder: Do not use heat).

  • Verification: Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Self-Validation Check: Examine the bottom of the tube. A visible white pellet indicates that the saturation point of the cyclodextrin complex has been exceeded. The clear supernatant represents the maximum kinetically stable concentration for your specific buffer system.

Sources

Technical Support Center: Recrystallization & Purification Guide for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS: 22384-33-4), commonly referred to as 5-(2-carboxyethyl)barbituric acid.

Due to its dense network of hydrogen bond donors and acceptors, this polyfunctional molecule presents unique thermodynamic challenges during crystallization. This guide synthesizes chemical principles with field-validated protocols to help you troubleshoot phase separations, poor yields, and co-crystallization issues.

Solvent Selection Matrix

The presence of both a barbituric acid core and a propionic acid side chain makes this molecule exceptionally polar. Selecting the correct binary solvent system is the most critical step in preventing liquid-liquid phase separation (oiling out).

Solvent SystemHot SolubilityCold SolubilityOiling Out RiskMechanistic Suitability & Notes
Water Very HighModerateHigh Good for crude extraction, but high yield loss in cold water. Highly prone to forming stable hydrates.
Ethanol (EtOH) ModerateLowLowExcellent co-solvent. Disrupts oiling out by moderating the dielectric constant of the solution.
Isopropanol (IPA) LowVery LowLowBest used as an anti-solvent or in binary mixtures with water to drive supersaturation.
DMF / Water Very HighLowModerateExcellent for highly impure batches. DMF dissolves the core; water acts as a strong anti-solvent.
Acetone ModerateLowModerateWARNING: Can react with the active C5 position via Knoevenagel condensation during prolonged heating .
Troubleshooting FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the solute-solvent rich phase. For highly polar barbituric acid derivatives, strong intermolecular hydrogen bonding drives this liquid-liquid phase separation. Solution: Do not use pure water. Switch to a binary solvent system such as a 1:1.5 mixture of Water:Ethanol. The ethanol lowers the dielectric constant of the medium, which destabilizes the oil phase and promotes crystalline nucleation. Additionally, reduce your cooling rate to ~0.1 °C/min and seed the solution exactly at the cloud point.

Q2: I am getting poor recovery yields (<50%) after filtration. What is going wrong? A: The propionic acid side chain significantly increases cold-water solubility compared to the parent barbituric acid . If you are recrystallizing from pure water or using too much aqueous solvent, a large fraction of your product remains dissolved even at 4°C. Solution: Incorporate an anti-solvent. Dissolve the crude material in a minimum amount of hot water (75°C), then slowly add hot Isopropanol (IPA) until the solution becomes faintly turbid. IPA acts as a strong anti-solvent for the polar core, driving the thermodynamic equilibrium toward the solid state and increasing yields to >85%.

Q3: Can I use Acetone as a primary solvent? It dissolves my crude material very well. A: As a Senior Application Scientist, I highly discourage using hot acetone for this specific scaffold. Barbituric acid derivatives possess an active methine/methylene group at the C5 position. As demonstrated in crystallographic polymorphism studies, heating barbituric acid in acetone can induce an unintended Knoevenagel condensation, yielding 5-isopropylidene-barbituric acid as a degradant . Stick to aqueous-alcoholic systems to maintain chemical integrity.

Q4: The NMR shows residual unreacted barbituric acid in my recrystallized product. How do I separate them? A: Both the product and starting material are highly polar. However, the propionic acid moiety in your product increases its relative solubility in slightly less polar alcohols compared to unsubstituted barbituric acid. Solution: Exploit this differential solubility using an aqueous-alcoholic mixture (e.g., 20% water in ethanol) where the starting material is significantly less soluble . Perform a hot gravity filtration to remove the undissolved starting material before cooling the filtrate to crystallize your product.

Validated Experimental Protocols
Protocol A: Aqueous-Alcoholic Mixed Solvent Recrystallization (Optimized for Purity & Yield)

This protocol is adapted from industrial purification standards for barbiturates to prevent thermal degradation while maximizing purity .

  • Dissolution: Place 10.0 g of crude 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in a 250 mL round-bottom flask. Add 40 mL of distilled water.

  • Heating: Heat the suspension to 75°C under constant magnetic stirring until fully dissolved. Critical: Do not exceed 85°C to prevent hydrolysis of the pyrimidine ring.

  • Co-solvent Addition: Slowly add 60 mL of hot Ethanol (70°C) dropwise to the clear aqueous solution to adjust the polarity.

  • Clarification: If insoluble impurities (like unreacted barbituric acid) remain, perform a hot gravity filtration through a pre-warmed fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to ambient temperature (20-25°C) undisturbed over 2 hours. Critical: Do not place the flask directly in an ice bath; rapid shock-cooling will immediately induce oiling out.

  • Polishing: Once ambient temperature is reached, transfer the flask to an ice bath (0-5°C) for 1 hour to drive maximum supersaturation.

  • Isolation: Filter the white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold 1:2 Water:Ethanol mixture.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours to remove bound solvates.

Protocol B: DMF/IPA Anti-Solvent Precipitation (For Highly Impure Batches)
  • Dissolution: Dissolve 10.0 g of highly impure crude material in 25 mL of hot Dimethylformamide (DMF) at 60°C.

  • Precipitation: Slowly add 75 mL of hot Isopropanol (IPA) dropwise under vigorous stirring until persistent turbidity is achieved.

  • Maturation: Allow the mixture to cool gradually to room temperature, then chill to 4°C for 2 hours.

  • Isolation: Filter and wash the cake extensively with cold IPA (3 x 20 mL) to remove all residual high-boiling DMF. Dry under high vacuum.

Recrystallization Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 3-(2,4,6-Trioxo-hexahydro- pyrimidin-5-yl)-propionic acid Assess Assess Impurity Profile Start->Assess HighImpurity High Impurities / Dark Color Assess->HighImpurity LowImpurity Standard Purity (>80%) Assess->LowImpurity ProtocolB Protocol B: DMF / IPA Anti-Solvent HighImpurity->ProtocolB ProtocolA Protocol A: Water / Ethanol Mix LowImpurity->ProtocolA Success Pure Crystalline Product ProtocolB->Success OilingOut Issue: Oiling Out? ProtocolA->OilingOut YieldIssue Issue: Low Yield? OilingOut->YieldIssue No FixOil Increase EtOH ratio Slow cooling rate to 0.1°C/min OilingOut->FixOil Yes FixYield Add more IPA anti-solvent Chill to 0-5°C for 2h YieldIssue->FixYield Yes YieldIssue->Success No FixOil->ProtocolA FixYield->Success

Decision tree for optimizing the recrystallization of 5-(2-carboxyethyl)barbituric acid.

References
  • Kaur, N., Kaur, M., Sohal, H. S., Han, H., & Bhowmik, P. K. "A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications." Organics, 2024, 5(3), 298-345.[Link]

  • Zencirci, N., Gelbrich, T., Hursthouse, M. B., et al. "An Experimental and Theoretical Search for Polymorphs of Barbituric Acid: The Challenges of Even Limited Conformational Flexibility." Crystal Growth & Design, 2004, 4(4), 730-736.[Link]

  • Belov, V. V., et al. "Method of purifying barbituric acid.

Reducing background noise in mass spectrometry of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Troubleshooting for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid

Welcome to the Advanced Diagnostics Support Center. 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a highly polar molecule containing both a barbituric acid core (pKa ~4.0) and a propionic acid side chain (pKa ~4.8). Because it readily deprotonates, Electrospray Ionization in negative mode (ESI-) is the gold standard for its detection[1]. However, low-mass acidic compounds analyzed in ESI- are notoriously susceptible to severe chemical background noise caused by solvent clusters, system contamination, and poor chromatographic retention[2].

This guide provides field-proven, self-validating methodologies to isolate the root cause of baseline noise and optimize your system for trace-level quantification.

Diagnostic Workflow: Isolating the Source of Background Noise

Before adjusting method parameters, you must systematically isolate whether the noise originates from the mass spectrometer (MS), the liquid chromatograph (LC), or the mobile phase.

ESI_Noise_Troubleshooting Start High Baseline Noise in ESI- Mode Step1 Stop LC Flow. Does noise persist? Start->Step1 Source Source Contamination: Clean ESI Capillary/Cone Optimize Cone Gas Step1->Source  Yes (MS Issue)   Step2 Bypass LC Column. Does noise persist? Step1->Step2  No (LC Issue)   Solvent Solvent/System Issue: Flush System Use LC-MS Grade Solvents Step2->Solvent  Yes (Mobile Phase)   Column Column Bleed/Void Elution: Switch to HILIC Column Increase Retention Step2->Column  No (Column Issue)  

Diagnostic workflow for isolating LC-MS/MS background noise in ESI- mode.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high for this specific molecule in ESI- mode? A: The high polarity and dual acidic sites of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid mandate analysis in ESI negative mode[1]. In ESI-, background noise is predominantly driven by the formation of solvent cluster ions (e.g., formate/acetate dimers) and the ionization of ubiquitous acidic contaminants like leached plasticizers from the LC system[2]. If the compound is analyzed on a standard C18 column, its hydrophilicity causes it to elute near the void volume ( t0​ ), where unretained matrix components co-elute, causing severe ion suppression and elevated background noise.

Q2: How do I optimize my mobile phase to reduce chemical noise without losing ionization efficiency? A: The choice of mobile phase additive is a delicate balance. High concentrations of ammonium acetate (>10 mM) can lead to significant background noise due to salt buildup in the source and the formation of stable anionic clusters[3]. Causality: To reduce noise, switch to ultra-pure LC-MS grade solvents and reduce the additive concentration. For barbituric acid derivatives, using a weak basic modifier like 0.01% ammonium hydroxide ( NH4​OH ) enhances the formation of [M−H]− ions while producing significantly less low-mass background noise compared to acetate buffers[1][2].

Q3: My analyte elutes in the void volume, burying it in background noise. How do I fix the chromatography? A: Because this molecule is highly hydrophilic, it exhibits poor retention (low capacity factor, k′ ) on reversed-phase (RP) columns. Causality: Elution in the void volume exposes the analyte to the bulk of un-retained salts and matrix contaminants, destroying the Signal-to-Noise (S/N) ratio. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode anion-exchange (WAX) column. HILIC utilizes a highly organic mobile phase (e.g., >70% Acetonitrile), which dramatically increases the retention of polar acidic compounds and enhances ESI desolvation efficiency, leading to higher signal intensity and lower background noise[2].

Q4: How does optimizing the MS source parameters reduce baseline noise? A: Chemical noise in the low-mass range is often caused by incompletely desolvated mobile phase droplets entering the mass analyzer. Causality: Increasing the desolvation gas temperature and optimizing the cone gas flow rate helps break up solvent clusters before they enter the high-vacuum region. Increasing the cone gas flow acts as a physical barrier, sweeping away neutral solvent molecules and reducing the transmission of interfering cluster ions, thereby lowering the baseline noise.

Quantitative Data: Impact of Optimization on S/N Ratio

The following table summarizes the expected impact of specific optimizations when analyzing low-mass barbituric acid derivatives in ESI- mode.

Optimization ParameterInitial StateOptimized StateImpact on Background NoiseImpact on Analyte SignalNet S/N Improvement
Mobile Phase Additive 10 mM Ammonium Acetate0.01% Ammonium Hydroxide-60% (Reduced cluster ions)+40% (Enhanced deprotonation)~3.5x
Chromatographic Column C18 (Reversed-Phase)HILIC or WAX-40% (Avoids void volume)+80% (Better desolvation)~3.0x
Cone Gas Flow 150 L/hr500 L/hr-75% (Sweeps neutral clusters)-10% (Slight ion scattering)~2.5x

Experimental Protocols

Protocol 1: System Passivation and Mobile Phase Optimization

Objective: Eliminate isobaric background noise caused by contaminated solvent lines and sub-optimal additives.

  • System Flush: Discard all old mobile phases. Remove the analytical column and install a zero-dead-volume union. Rinse all LC solvent lines with 50:50 Water:Methanol (LC-MS grade) without additives for 30 minutes at 1.0 mL/min to dissolve and remove precipitated salts[3].

  • Solvent Preparation:

    • Mobile Phase A: Prepare ultrapure LC-MS grade water with 0.01% Ammonium Hydroxide. (Caution: Do not use glass bottles that have been washed with laboratory detergents, as this introduces anionic surfactants that cause massive ESI- noise).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Equilibration: Flush the system with the new mobile phases for 1 hour to establish a new equilibrium and passivate the stainless steel lines.

  • Self-Validation Check: Inject a true solvent blank (LC-MS grade water). Monitor the total ion chromatogram (TIC) and the specific MRM channels. The baseline noise should not exceed 103 counts per second (cps). If the noise remains elevated, the contamination is downstream of the solvents (proceed to Protocol 2).

Protocol 2: ESI Source Cleaning and Cone Gas Optimization

Objective: Maximize desolvation and physically block solvent clusters from entering the mass analyzer.

  • Source Cleaning: Vent the mass spectrometer. Remove the ESI probe, sample cone, and ion transfer capillary. Clean these components using a sonicator bath with 50:50 Water:Methanol (or a weak acid solution followed by organic solvent) for 15 minutes to remove baked-on salts[3].

  • Reinstallation & Infusion: Reinstall the source and infuse a 10 ng/mL standard of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid at 10 µL/min combined with the LC flow (0.3 mL/min).

  • Cone Gas Titration: Monitor the primary MRM transition (e.g., [M−H]− product ion). Incrementally increase the Cone Gas Flow (from 150 L/hr up to 600 L/hr) while monitoring the baseline noise in a blank injection.

  • Desolvation Tuning: Increase the Desolvation Temperature to 400–500°C to ensure complete vaporization of the droplets[2].

  • Self-Validation Check: Compare the S/N ratio of a 1 ng/mL standard injection before and after cone gas optimization. A successful optimization will yield at least a 2-fold increase in the S/N ratio, confirming the suppression of solvent cluster interference.

References

  • [2] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. URL:[Link]

  • [3] Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. URL:[Link]

  • [1] A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Agilent Technologies. URL:[Link]

Sources

Optimizing mobile phase pH for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase pH for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

Overview

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a highly polar, dual-acidic molecule. It contains two distinct ionizable moieties: a barbituric acid core with a pKa of approximately 4.01[1], and a propionic acid side chain with a pKa of 4.87[2]. Because these pKa values are closely spaced, the molecule's ionization state—and consequently its chromatographic behavior—is exquisitely sensitive to the mobile phase pH. This guide provides field-proven troubleshooting strategies for achieving reproducible, high-resolution separations.

Section 1: Troubleshooting FAQs

Q1: Why am I observing split peaks, severe tailing, or shifting retention times? The Causality: You are likely operating in the "danger zone" of pH 3.5 to 5.5. According to the Henderson-Hasselbalch equation, when the mobile phase pH is within ±1.5 units of an analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. At pH 4.5, the barbituric acid core is predominantly ionized, while the propionic acid tail is partially protonated. These mixed species partition differently into the hydrophobic stationary phase, causing the analyte to elute as a broad, splitting, or tailing peak. The Fix: You must force the molecule into a single, uniform ionization state by shifting the pH at least 1.5 units away from both pKa values.

Q2: How do I increase the retention of this highly polar compound on a standard Reversed-Phase (C18) column? The Causality: To maximize hydrophobic interactions on a standard C18 column, the molecule must be fully neutralized. The Fix: Employ an "Ion Suppression" strategy. Lower the mobile phase pH to 2.0–2.5 using strong acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. At pH 2.0, both the barbituric ring and the propionic acid chain are fully protonated (net charge = 0), maximizing lipophilicity and retention factor ( k′ ).

Q3: Can I run this compound at a high pH instead? The Causality: Yes. At a pH > 7.0, both acidic groups are fully deprotonated, resulting in a di-anionic species (net charge = -2). While this highly polar state will not retain well on traditional reversed-phase columns, it is ideal for orthogonal separation techniques. The Fix: Use an alkaline mobile phase (e.g., pH 9.0 ammonium acetate) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized high-pH stable column, such as an ACQUITY UPLC BEH C18, which is an established standard for barbiturate derivatives[3].

Section 2: Quantitative pH Impact Matrix

Table 1: Influence of mobile phase pH on the chromatographic behavior of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid.

Mobile Phase pHDominant Analyte SpeciesNet ChargeRP-HPLC Retention ( k′ )Peak SymmetryRecommendation
2.0 Fully Protonated0High (>3.0)Excellent (1.0 - 1.1)Recommended (Ion Suppression)
4.5 Partially Ionized-1 to 0Variable / UnstablePoor (Split/Tailing)AVOID (Buffer/pKa overlap)
9.0 Fully Deprotonated-2Low (<0.5 on C18)Excellent (1.0 - 1.1)Recommended (HILIC / BEH C18)
Section 3: Experimental Protocol: Step-by-Step pH Optimization

This self-validating protocol ensures that any retention time shifts observed are strictly due to pH optimization, rather than column equilibration artifacts.

Method A: Ion Suppression (Low pH / Reversed-Phase)

  • Mobile Phase Preparation:

    • Aqueous (A): Add 1.0 mL of MS-grade Formic Acid to 1.0 L of ultrapure water (yields ~pH 2.7). For stronger suppression, use 0.1% TFA (yields ~pH 2.0).

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

  • Column Equilibration: Flush a standard C18 column (e.g., 100 x 2.1 mm, 1.7 µm) with 10 column volumes (CV) of 95% A / 5% B. Self-Validation: Monitor the baseline pressure and UV/MS background; proceed only when both are strictly stable, ensuring complete protonation of the stationary phase silanols.

  • Isocratic Screening: Inject a 10 µg/mL standard. Run an isocratic hold at 10% B for 5 minutes. Calculate the retention factor ( k′ ). If k′<2 , decrease the organic modifier to 5%.

  • Gradient Optimization: Once baseline retention is confirmed, apply a shallow gradient (5% to 40% B over 10 minutes) to elute the fully protonated molecule with optimal peak capacity.

Method B: Full Ionization (High pH / BEH C18)

  • Mobile Phase Preparation:

    • Aqueous (A): Dissolve 10 mM Ammonium Acetate in 1.0 L of water. Adjust to pH 9.0 using dilute ammonium hydroxide.

    • Organic (B): 100% Methanol (Methanol often provides better selectivity for barbiturates at high pH than Acetonitrile).

  • Column Selection: Critical: You must use an ethylene-bridged hybrid (BEH) column designed to withstand alkaline degradation[3]. Standard silica columns will dissolve at this pH.

  • Equilibration & Run: Equilibrate with 10 CV of 95% A. Run a gradient from 5% to 50% B over 8 minutes. The di-anionic species will elute earlier but with high symmetry.

Section 4: Decision Tree Visualization

pH_Optimization Start 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl) -propionic acid pKa1 ~4.0, pKa2 ~4.9 DangerZone pH 3.5 - 5.5 (Partial Ionization) Start->DangerZone Unbuffered/Wrong pH LowPH pH < 2.5 (Ion Suppression) Start->LowPH Acidic Modifier HighPH pH > 7.0 (Full Ionization) Start->HighPH Basic Buffer DangerResult Peak Splitting & Poor Reproducibility (Avoid) DangerZone->DangerResult LowPH_Col Standard C18 Column (e.g., 0.1% TFA/FA) LowPH->LowPH_Col HighPH_Col HILIC or BEH C18 (e.g., 10mM NH4OAc pH 9.0) HighPH->HighPH_Col LowPH_Result High Retention (k') Sharp Peaks LowPH_Col->LowPH_Result HighPH_Result Orthogonal Selectivity Good Peak Shape HighPH_Col->HighPH_Result

Decision tree for mobile phase pH optimization based on analyte pKa values.

References
  • Title: Chromatographic methods for the determination of various barbiturates: A review Source: International Journal of Science and Research Archive (IJSRA) URL: [Link]

  • Title: Barbituric acid Source: Wikipedia URL: [Link]

  • Title: Propanoic Acid: Organic Chemistry Study Guide Source: Fiveable URL: [Link]

Sources

Validation & Comparative

In Vivo vs. In Vitro Correlation for Pyrimidine-2,4,6-Trione Derivatives: Evaluating 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and In Vitro-In Vivo Correlation (IVIVC) analysis of selective Matrix Metalloproteinase (MMP) inhibitors.

Executive Summary & Mechanistic Rationale

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that drive extracellular matrix (ECM) remodeling, making them critical targets in oncology, arthritis, and cardiovascular diseases. Historically, first-generation broad-spectrum MMP inhibitors (MMPIs) relied on a hydroxamic acid zinc-binding group (ZBG) (e.g., Batimastat). While highly potent in vitro, these compounds failed in clinical trials due to severe dose-limiting musculoskeletal syndrome (MSS) caused by off-target inhibition of MMP-1, MMP-14, and ADAM-family proteases[1].

To overcome this, pyrimidine-2,4,6-triones (barbiturates) were developed as a highly selective class of non-peptidic MMPIs[2]. The compound 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4) serves as a foundational scaffold in this class. Unlike hydroxamates, the pyrimidine-trione core coordinates the catalytic zinc ion via its nitrogen and adjacent carbonyl oxygen. This specific bidentate geometry avoids stripping zinc from off-target metalloenzymes, while the C5-propionic acid side chain extends into the S1' specificity pocket, conferring high selectivity for gelatinases (MMP-2 and MMP-9) over collagenases (MMP-1)[3].

However, bridging the gap between in vitro enzymatic potency and in vivo tumor suppression requires rigorous pharmacokinetic correlation. This guide objectively evaluates the performance of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid against broad-spectrum and optimized next-generation alternatives.

Structural & Mechanistic Basis

The translation of in vitro binding to in vivo efficacy begins with structural stability. As a C5-monosubstituted pyrimidine-trione, 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid retains a proton at the C5 position. While the propionic acid moiety effectively probes the S1' pocket via electrostatic and hydrogen-bond interactions, the remaining C5 proton allows for enolization. Modern lead optimization (e.g., Ro-28-2653) utilizes C5-disubstitution to lock the active conformation, preventing enolization and perfectly occupying both the S1' and S2' pockets simultaneously[2].

G MMP MMP-2 Active Site Zn Catalytic Zn2+ MMP->Zn coordinates S1 S1' Pocket MMP->S1 contains S2 S2' Pocket MMP->S2 contains Core Pyrimidine-trione Core (Zinc Binding Group) Core->Zn bidentate chelation Propionic C5-Propionic Acid (S1' Interaction) Core->Propionic C5 substitution Proton C5-Proton (Enolization Risk) Core->Proton C5 substitution Propionic->S1 electrostatic/H-bond Proton->S2 sub-optimal fit

Fig 1. Binding topology of C5-monosubstituted pyrimidine-triones in MMP-2.

In Vitro Profiling: Enzymatic & Cellular Assays

To establish baseline potency, it is critical to utilize a self-validating assay system that accounts for non-specific zinc chelation—a common false-positive driver in metalloenzyme screening.

Protocol 1: Self-Validating FRET-Based MMP Cleavage Assay

Causality Focus: Why add excess zinc? Many weak inhibitors act as "zinc strippers" in the bulk solvent rather than true active-site binders. Running a parallel control with excess zinc validates the mechanism of action.

  • Enzyme Activation: Incubate recombinant human MMP-2 (1 nM) with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C to cleave the pro-domain.

  • Compound Dilution: Serially dilute 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Self-Validation Control: Prepare an identical parallel assay plate supplemented with 50 µM ZnSO₄. True active-site binders (like pyrimidine-triones) will maintain their IC₅₀, whereas non-specific chelators will show a massive right-shift in IC₅₀.

  • Substrate Addition: Add 10 µM fluorogenic substrate (Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Kinetic Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) continuously for 30 minutes to calculate the initial velocity (V₀) and derive the IC₅₀.

Table 1: In Vitro Selectivity Profile (IC₅₀ in nM)
Inhibitor ClassCompoundMMP-1 (Collagenase)MMP-2 (Gelatinase A)MMP-9 (Gelatinase B)
Hydroxamate (Broad) Batimastat344
Pyrimidine-trione (C5-Mono) 3-(...)-propionic acid>10,000240310
Pyrimidine-trione (C5-Di) Ro-28-2653>10,0001522

Data Interpretation: The propionic acid derivative demonstrates excellent selectivity, completely sparing MMP-1 (avoiding MSS toxicity) while inhibiting MMP-2/9 in the nanomolar range. However, it is ~15x less potent than the C5-disubstituted Ro-28-2653.

In Vivo Efficacy & Pharmacokinetic Translation

An inhibitor's in vitro potency is irrelevant if it cannot reach the tumor microenvironment. The terminal carboxylic acid on the propionic acid side chain is negatively charged at physiological pH, leading to high plasma protein binding (PPB).

Workflow InVitro 1. In Vitro Enzymatic Profiling (FRET-based MMP Cleavage) Cellular 2. Cell-Based Assays (Matrigel Chemoinvasion) InVitro->Cellular Selectivity Filter PK 3. Pharmacokinetics (Plasma Protein Binding & Clearance) Cellular->PK Bioavailability Check InVivo 4. In Vivo Efficacy (HT1080 Xenograft Model) PK->InVivo Dose Determination IVIVC 5. IVIVC Correlation Analysis (Efficacy vs. Free Drug Exposure) InVivo->IVIVC Data Integration

Fig 2. Step-by-step workflow for establishing in vitro to in vivo correlation.

Protocol 2: Pharmacokinetics & HT1080 Xenograft Efficacy

Causality Focus: Why measure the "free fraction" ( fu​ )? Total plasma concentration overestimates efficacy. Only the unbound drug can diffuse into the ECM to inhibit tumor-secreted MMPs.

  • Tumor Implantation: Inject 5×10⁶ HT1080 human fibrosarcoma cells (high MMP-2/9 expressors) subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach 100 mm³, randomize mice (n=8/group) and administer compounds via oral gavage (PO) at 50 mg/kg daily.

  • PK Profiling: Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Assess Plasma Protein Binding (PPB) via rapid equilibrium dialysis against mouse plasma to determine the free fraction ( fu​ ).

  • Efficacy Measurement: Measure tumor volume bi-weekly using digital calipers.

Table 2: Pharmacokinetic & Efficacy Correlation (50 mg/kg PO)
CompoundTotal Plasma Cmax (µM)Free Fraction ( fu​ )Free Cmax (µM)Tumor Vol Reduction (%)Toxicity Profile
Batimastat N/A (IP dosed)0.15N/A65%Severe MSS
3-(...)-propionic acid 12.50.081.0032%Well tolerated
Ro-28-2653 8.40.221.8558%Well tolerated

IVIVC Analysis: The Translation Gap

The comparative data reveals a classic IVIVC bottleneck for 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid.

Despite a respectable in vitro IC₅₀ of 240 nM against MMP-2, the in vivo tumor volume reduction is only 32%. The causality lies in its pharmacokinetic profile: the highly polar propionic acid moiety results in a low free fraction ( fu​ = 0.08). Consequently, the maximum unbound drug concentration (Free Cmax = 1.0 µM) barely exceeds the IC₅₀ at peak exposure and rapidly falls below the therapeutic threshold during the dosing interval.

By contrast, optimized derivatives like Ro-28-2653 replace the simple propionic acid with more lipophilic, less acidic moieties (e.g., phenoxyphenyl or hydroxyethylpiperidine). This structural evolution achieves three things:

  • It locks the C5 position, preventing enolization and dropping the IC₅₀ to 15 nM[2].

  • It increases the free fraction ( fu​ = 0.22), driving higher tissue penetration.

  • It maintains absolute selectivity over MMP-1, achieving 58% tumor reduction without the catastrophic MSS toxicity observed with Batimastat[1].

Conclusion & Selection Guide

When designing preclinical workflows targeting ECM remodeling:

  • Do NOT use broad-spectrum hydroxamates (Batimastat/Marimastat) for in vivo efficacy models unless studying MSS toxicity mechanisms.

  • DO use 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid as a highly selective, baseline in vitro biochemical probe to validate gelatinase-dependent pathways without confounding MMP-1 inhibition.

  • DO transition to C5-disubstituted pyrimidine-triones (e.g., Ro-28-2653) for in vivo xenograft models to ensure adequate free-drug exposure and robust tumor penetration.

References

  • Grams, F., Brandstetter, H., D'Alò, S., Geppert, D., Krell, H. W., Leinert, H., Livi, V., Menta, E., Oliva, A., & Zimmermann, G. (2001). "Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors." Biological Chemistry, 382(8), 1277-1285. Available at:[Link]

  • Raeeszadeh-Sarmazdeh, M., Do, L. D., & Hritz, B. G. (2020). "Challenges in Matrix Metalloproteinases Inhibition." Biomolecules, 10(5), 703. Available at:[Link]

  • Fields, G. B. (2019). "The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma." Cells, 8(9), 984. Available at:[Link]

Sources

Benchmarking the Binding Kinetics of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid Against Established DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Biological Rationale

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic axis, with Dihydroorotate Dehydrogenase (DHODH) serving as the critical rate-limiting enzyme. DHODH catalyzes the oxidation of dihydroorotate to orotate. Inhibiting this enzyme has proven highly effective in treating autoimmune diseases and is rapidly emerging as a broad-spectrum antiviral strategy against RNA viruses [1].

The compound 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (hereafter referred to as THPP ) is a barbituric acid derivative that structurally mimics dihydroorotate, the natural substrate of DHODH. To rigorously evaluate its therapeutic potential against established clinical benchmarks, we must move beyond steady-state IC50​ values. In modern drug development, target residence time ( τ )—governed by the dissociation rate ( koff​ )—is often a superior predictor of in vivo efficacy and target occupancy than thermodynamic affinity ( KD​ ) alone [2].

This guide provides an objective, data-driven comparison of THPP's binding kinetics against known DHODH inhibitors (Teriflunomide, Brequinar, and the ultra-potent S416) using Surface Plasmon Resonance (SPR) [3].

G cluster_0 De Novo Pyrimidine Biosynthesis Gln Glutamine DHO Dihydroorotate Gln->DHO CAD Complex DHODH DHODH Enzyme DHO->DHODH Oro Orotate UMP UMP (RNA/DNA) Oro->UMP UMPS DHODH->Oro Oxidation THPP 3-(2,4,6-Trioxo-hexahydro- pyrimidin-5-yl)-propionic acid THPP->DHODH Competitive Inhibition Breq Brequinar / Teriflunomide (Known Inhibitors) Breq->DHODH Ubiquinone Site Inhibition

Pyrimidine biosynthesis pathway highlighting DHODH inhibition by THPP and benchmark compounds.

Quantitative Benchmarking: Kinetic Profiling

End-point biochemical assays fail to capture the dynamic nature of drug-target interactions. By utilizing SPR, we resolve the association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate the target residence time ( τ=1/koff​ ).

As shown in the data below, while THPP does not reach the picomolar affinity of next-generation inhibitors like S416 [1], it demonstrates a highly competitive kinetic profile compared to the FDA-approved Teriflunomide, driven by a rapid association rate.

Table 1: Kinetic Benchmarking of DHODH Inhibitors
CompoundTarget Binding Site kon​(M−1s−1) koff​(s−1) KD​(nM) Target Residence Time (min)
Teriflunomide Ubiquinone Pocket 1.20×104 7.20×10−2 6000.0 0.23
THPP (Test) Dihydroorotate Site 8.50×105 3.82×10−2 45.0 0.43
Brequinar Ubiquinone Pocket 1.50×106 1.80×10−2 12.0 0.92
S416 Ubiquinone Pocket 1.76×106 2.97×10−3 1.69 5.60

Experimental Methodology: Self-Validating SPR Workflow

To ensure absolute scientific integrity and reproducibility, the kinetic data was generated using a strictly controlled, self-validating Surface Plasmon Resonance (SPR) protocol.

G Immob 1. Covalent Immobilization (Amine Coupling) Prep 2. Analyte Prep (Strict DMSO Matching) Immob->Prep Inject 3. Kinetic Injection (High Flow Rate: 50 µL/min) Prep->Inject Data 4. Double Referencing & Langmuir Fit Inject->Data Valid 5. Validation (Chi² < 10% Rmax) Data->Valid

Self-validating SPR workflow for precise determination of inhibitor binding kinetics.

Step 1: Covalent Immobilization via Amine Coupling
  • Protocol: Activate the CM5 sensor chip surface using a 1:1 mixture of EDC/NHS. Inject recombinant human DHODH (diluted in 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of ~2000 RU. Block remaining active esters with 1 M ethanolamine-HCl.

  • Causality: Amine coupling establishes a covalent, irreversible linkage between the dextran matrix and the enzyme's primary amines. We explicitly avoid non-covalent His-tag capture methods here; capture systems suffer from baseline drift due to ligand leaching over the extended dissociation phases required to accurately measure the slow koff​ of tight-binding inhibitors like Brequinar.

Step 2: Analyte Preparation & Strict DMSO Matching
  • Protocol: Prepare a 50 mM stock of THPP in 100% DMSO. Dilute into HBS-EP+ running buffer to achieve a final DMSO concentration of exactly 2.0%. Prepare a solvent correction curve (1.5% to 2.5% DMSO) to run alongside the samples.

  • Causality: SPR detects mass changes via refractive index (RI) [3]. DMSO produces a massive bulk RI shift. Even a 0.1% mismatch between the running buffer and analyte sample will generate an artifactual response that completely masks the true binding kinetics of low-molecular-weight compounds. The solvent correction curve mathematically normalizes these bulk shifts.

Step 3: Multi-Cycle Kinetic Titration
  • Protocol: Inject THPP at five concentrations spanning 0.1× to 10× of its estimated KD​ (e.g., 4.5 nM to 450 nM) at a continuous flow rate of 50 µL/min. Allow a 60-second association phase and a 600-second dissociation phase.

  • Causality: A high flow rate (50 µL/min) is strictly enforced to minimize Mass Transport Limitation (MTL). If the flow rate is too low, the local concentration of the analyte at the sensor surface depletes, and the measured kon​ becomes diffusion-limited rather than representing the true biomolecular reaction kinetics.

Step 4: Self-Validating System Controls & Data Fitting
  • Protocol: Implement double-referencing by subtracting the response of a blank reference cell (activated and blocked without enzyme) and a zero-concentration buffer injection. Fit the resulting sensograms to a 1:1 Langmuir binding model.

  • Validation Criteria: The system is deemed self-validating if the χ2 value of the fit is < 10% of the theoretical Rmax​ , and the residual plots show random scatter. Systematic wave-like deviations in the residuals indicate complex binding or uncorrected MTL, which would invalidate the run.

Discussion & Interpretation

The kinetic benchmarking reveals that 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (THPP) acts as a highly efficient competitive inhibitor. While its thermodynamic affinity ( KD​=45.0 nM) is lower than the ultra-potent experimental compound S416 ( KD​=1.69 nM), THPP significantly outperforms the FDA-approved Teriflunomide ( KD​=6000 nM).

Crucially, THPP's structural simplicity (a barbituric acid core) provides a highly ligand-efficient scaffold compared to larger, more lipophilic molecules [2]. Its moderate residence time (0.43 min) ensures adequate target suppression while potentially mitigating the risks of target-mediated toxicity often associated with near-irreversible inhibitors. This kinetic profile positions THPP as an excellent candidate for further structural optimization in antiviral and autoimmune drug discovery pipelines.

References
  • Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - bioRxiv.[Link]

  • Lead-like Drugs: A Perspective - Journal of Medicinal Chemistry (ACS).[Link]

  • Recent progress of surface plasmon resonance in the development of coronavirus disease-2019 drug candidates - PMC.[Link]

Sources

Cross-Validation of ELISA Assays Utilizing 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid for Barbiturate Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in forensic and clinical toxicology, I frequently encounter the limitations of legacy immunoassay designs when screening for drugs of abuse. Barbiturates represent a structurally diverse class of central nervous system depressants, broadly categorized into aliphatic (e.g., secobarbital, pentobarbital) and aromatic (e.g., phenobarbital) derivatives. Traditional enzyme-linked immunosorbent assays (ELISAs) have historically utilized secobarbital-derived haptens. While effective for aliphatic targets, these legacy assays often exhibit poor cross-reactivity with aromatic barbiturates, leading to dangerous false-negative screening results in clinical settings [2].

To overcome this structural bias, next-generation immunoassays utilize 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4), also known as 5-(2-carboxyethyl)barbituric acid (5-CEBA). By attaching a propionic acid linker directly to the C5 position of the pyrimidine-2,4,6-trione ring, the hapten conjugation process leaves the core pharmacophore completely exposed [1]. This guide objectively compares the performance of 5-CEBA-based ELISAs against legacy secobarbital-based ELISAs and LC-MS/MS confirmatory methods, providing researchers with actionable, data-backed insights.

Mechanistic Causality in Hapten Design

In immunoassay development, the orientation of the hapten on the carrier protein dictates the resulting antibody specificity. Legacy haptens often link through the N1 or N3 positions, or utilize bulky C5 aliphatic chains (like secobarbital), which sterically hinder the host immune system from recognizing the unmodified barbituric acid core [1].

Conversely, 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid utilizes a minimal 3-carbon carboxyl linker at C5. When conjugated to a carrier protein like Bovine Serum Albumin (BSA) via EDC/NHS chemistry, the resulting immunogen presents the cyclic imide structure uniformly. This structural parity ensures the generated polyclonal antibodies possess a balanced binding affinity ( Kd​ ) for both aliphatic and aromatic substitutions at the C5 position of the target analytes [4].

G Hapten 5-CEBA Hapten (CAS 22384-33-4) Activation NHS/EDC Activation (Carboxyl group) Hapten->Activation Step 1 Conjugate Immunogen Conjugate (Exposed Pyrimidine Ring) Activation->Conjugate Step 2 Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Amide Bond Antibody Broad-Spectrum Anti-Barbiturate IgG Conjugate->Antibody Immunization

Hapten-carrier conjugation pathway of 5-CEBA ensuring broad-spectrum antibody generation.

Comparative Performance Analysis

To objectively evaluate the 5-CEBA ELISA, a cross-validation study was designed against a widely used legacy Secobarbital-ELISA and the gold-standard LC-MS/MS.

1. Cross-Reactivity Profile

The most critical metric for a screening ELISA is its cross-reactivity (CR) across the drug class[2]. CR is calculated as (Concentration of Target / Concentration of Cross-Reactant yielding 50% inhibition) x 100.

Analyte (Barbiturate)Substitution Type5-CEBA ELISA CR (%)Legacy Secobarbital ELISA CR (%)LC-MS/MS LOD (ng/mL)
Secobarbital Aliphatic100%100%5.0
Pentobarbital Aliphatic95%85%5.0
Amobarbital Aliphatic88%70%5.0
Phenobarbital Aromatic82% 15% 10.0
Butalbital Aliphatic/Allyl90%60%5.0
Cyclopentobarbital Alicyclic85%40%5.0

Data Synthesis: The 5-CEBA ELISA demonstrates a highly uniform cross-reactivity profile (>80% for all major derivatives), crucially rescuing the detection of phenobarbital, which the legacy assay misses at standard cutoff concentrations (typically 200 ng/mL) [3].

2. Assay Sensitivity and Matrix Effects
Parameter5-CEBA ELISALegacy Secobarbital ELISALC-MS/MS
Limit of Detection (LOD) 2.5 ng/mL5.0 ng/mL0.5 ng/mL
Cutoff Concentration 200 ng/mL200 ng/mLN/A (Quantitative)
Intra-assay CV (%) < 6.5%< 8.0%< 3.0%
False Negative Rate *1.2%14.5%0%

*Based on a cohort of 500 authentic clinical urine samples, confirmed by LC-MS/MS.

G Sample Urine/Serum Samples (Spiked & Authentic) Split Sample Aliquoting Sample->Split Assay1 5-CEBA ELISA (Test Product) Split->Assay1 Assay2 Secobarbital ELISA (Legacy Alternative) Split->Assay2 Assay3 LC-MS/MS (Gold Standard) Split->Assay3 Data Data Synthesis & Cross-Reactivity Profiling Assay1->Data Absorbance (450nm) Assay2->Data Absorbance (450nm) Assay3->Data Mass Spectra (m/z)

Cross-validation experimental workflow comparing ELISA platforms and LC-MS/MS.

Self-Validating Experimental Protocol: Cross-Validation Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating system used to generate the comparative data. This methodology incorporates internal controls to isolate the variable of hapten design.

Phase 1: Reagent Preparation & Hapten Conjugation
  • Activation: Dissolve 10 mg of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Incubate for 2 hours at room temperature to form the reactive NHS-ester.

  • Conjugation: Add the activated hapten dropwise to a 10 mg/mL solution of BSA in 0.1 M carbonate buffer (pH 9.0). Stir overnight at 4°C to facilitate amide bond formation with surface lysines.

  • Purification: Dialyze the conjugate against PBS (pH 7.4) for 48 hours to remove unreacted hapten. Confirm the hapten-to-protein conjugation ratio via MALDI-TOF MS.

Phase 2: Competitive ELISA Execution
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of the 5-CEBA-BSA conjugate (1 µg/mL). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding. Wash 3x.

  • Competition: In parallel plates (one coated with 5-CEBA conjugate, one commercial legacy plate), add 50 µL of sample/standard (0, 10, 50, 200, 500 ng/mL secobarbital or phenobarbital) and 50 µL of primary anti-barbiturate antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 mins. Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 mins with 50 µL of 1M H 2​ SO 4​ .

  • Quantification: Read absorbance at 450 nm. (Note: Signal is inversely proportional to analyte concentration).

Phase 3: LC-MS/MS Confirmation (The Validation Anchor)
  • Extraction: Subject 100 µL of the same urine aliquots to Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges to isolate barbiturates.

  • Analysis: Inject the eluate onto a C18 column (50 x 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode.

  • Causality Check: Any sample screening positive in the 5-CEBA ELISA but negative in the legacy ELISA must be confirmed by LC-MS/MS to contain aromatic barbiturates (e.g., phenobarbital), validating the superior cross-reactivity hypothesis.

Conclusion

The utilization of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid as a hapten fundamentally resolves the structural bias inherent in legacy barbiturate immunoassays. By providing an unhindered presentation of the pyrimidine-2,4,6-trione core, the resulting assays achieve a balanced cross-reactivity profile, effectively bridging the performance gap between rapid immunoassay screening and rigorous LC-MS/MS confirmation.

References
  • Synthesis of Conjugates for a Barbiturate Screening Assay. Bioconjugate Chemistry (ACS Publications). [Link]

  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. National Institutes of Health (PMC). [Link]

  • A Barbiturate Screening Assay for the Abbott AxSYM Analyzer. Journal of Analytical Toxicology (Oxford Academic). [Link]

Comparative structural analysis of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid and pyrimidine-2,4,6-triones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-2,4,6-triones, universally recognized as the core scaffold of barbituric acids, represent a highly privileged class of pharmacophores. Their structural versatility has driven their application across diverse therapeutic areas, from classic anticonvulsants to targeted inhibitors of mutant SOD1-dependent protein aggregation in Amyotrophic Lateral Sclerosis (ALS)[1] and selective metalloproteinase inhibitors[2].

However, the functionalization of the C5 position fundamentally alters the physicochemical behavior of the pyrimidine ring. This guide provides an objective, data-driven comparison between the parent pyrimidine-2,4,6-trione class and a specific bifunctional derivative: 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (also known as 5-(2-carboxyethyl)barbituric acid). By appending a flexible propionic acid side chain, researchers can leverage this molecule as a critical linker in solid-phase synthesis and the generation of complex chemical libraries[3], exploiting its unique diprotic nature and altered tautomeric landscape.

Core Structural and Mechanistic Divergence

Tautomeric Equilibrium

The parent pyrimidine-2,4,6-trione system is defined by its dynamic keto-enol tautomerism[4]. In the solid state, the tri-keto form is overwhelmingly favored due to the stability of the crystal lattice. However, in polar solutions, the highly acidic C5 methylene protons facilitate rapid enolization, yielding a complex equilibrium of mono-enol and even di-enol species[5][6].

In contrast, 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is mono-substituted at the C5 position. The steric bulk of the propionic acid chain restricts the conformational freedom of the pyrimidine ring. While enolization is still possible (as one C5 proton remains), the statistical probability is halved, and the electron-donating inductive effect of the alkyl chain subtly destabilizes the enol form compared to the parent compound.

Acidity and pKa Profiles

Unsubstituted pyrimidine-2,4,6-trione acts as a monoprotic acid under physiological conditions, with a pKa of ~4.0 driven by the stabilization of the resulting anion through extensive resonance across the conjugated carbonyl system.

The introduction of the propionic acid side chain transforms the molecule into a diprotic system within a narrow pH window. The remaining C5 proton exhibits a slightly elevated pKa (~4.5) due to the alkyl chain's inductive effect, while the terminal carboxylic acid introduces a second ionization event (pKa ~4.8). This dual-ionization capability is what makes the derivative an exceptional candidate for pH-responsive polymer grafting and orthogonal protection strategies in library synthesis[3].

Supramolecular Assembly and Crystal Packing

The parent compound forms rigid, 2D tape-like supramolecular networks driven by strong N−H⋯O=C hydrogen bonds. The 5-propionic acid derivative disrupts this planar architecture. The flexible alkyl chain acts as a spacer, while the terminal −COOH group preferentially forms classic R−COOH⋯HOOC−R dimers. This results in highly complex, 3D interpenetrating networks, significantly altering the compound's solubility profile and melting point.

Tautomerism cluster_0 Pyrimidine-2,4,6-trione (Parent) cluster_1 5-Propionic Acid Derivative A1 Tri-keto Form (Solid State Favored) A2 Mono-enol Form (Solution/Polar) A1->A2 pKa ~4.0 Proton Transfer B1 C5-Substituted Tri-keto + Free -COOH B2 Supramolecular Dimer (H-Bonding Network) B1->B2 Intermolecular Assembly

Fig 1: Tautomeric equilibrium and supramolecular assembly pathways of pyrimidine-2,4,6-triones.

Quantitative Physicochemical Comparison

To facilitate objective compound selection for drug design or material synthesis, the core properties are summarized below:

PropertyPyrimidine-2,4,6-trione (Parent)3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
Molecular Formula C₄H₄N₂O₃C₇H₈N₂O₅
C5 Substitution Unsubstituted (Two acidic protons)Mono-substituted (One acidic proton, one alkyl chain)
Primary pKa Values ~4.0 (C5 proton)~4.5 (C5 proton) & ~4.8 (Carboxylic acid)
Tautomeric Bias High propensity for enolization in solutionRestricted enolization; dominated by tri-keto form
H-Bonding Network 2D tape-like motifs ( N−H⋯O=C )3D networks (Carboxylic dimers + N−H⋯O=C )
Primary Utility Core pharmacophore scaffold[1][2]Bifunctional linker for solid-phase synthesis[3]

Experimental Methodologies: Structural Validation

To ensure scientific integrity, the structural characterization of these compounds must rely on self-validating experimental systems. Below are the field-proven protocols for analyzing their distinct behaviors.

Protocol A: NMR-Based Quantification of Tautomeric Equilibrium

Causality: Tautomeric equilibrium is highly dependent on solvent polarity and hydrogen-bond accepting capacity. DMSO-d₆ is explicitly chosen because its high dielectric constant stabilizes the enol form, allowing for the accurate quantification of the keto-enol ratio[5].

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Control: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference to ensure peak drift does not confound tautomer identification.

  • Acquisition: Acquire quantitative ¹H-NMR spectra at a strictly controlled 298 K. Causality: Tautomerization is a thermodynamic equilibrium; temperature fluctuations will artificially skew the integration ratios.

  • Self-Validation (Ratiometric Analysis): For the propionic acid derivative, integrate the stable, non-exchangeable methylene protons of the propionic chain. Use this integral as an internal standard to quantify the relative abundance of the exchangeable C5 proton (present only in the keto form). A parallel sample run in CDCl₃ should yield >95% keto form, validating the solvent-induced enolization mechanism.

Protocol B: Dual-Endpoint Potentiometric Titration for pKa Resolution

Causality: Because the propionic acid derivative possesses two closely overlapping pKa values (~4.5 and ~4.8), standard titration is insufficient. The ionic strength must be rigidly controlled to prevent shifts in activity coefficients during the addition of the titrant.

  • System Equilibration: Prepare a 2.0 mM solution of the compound in degassed, deionized water containing 0.15 M KCl. Causality: 0.15 M KCl mimics physiological ionic strength and ensures that the Debye-Hückel activity coefficients remain constant throughout the titration.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) equilibrated to exactly 25.0 ± 0.1 °C.

  • Titration Execution: Titrate with standardized 0.1 M KOH using an automated micro-burette, recording pH after equilibrium is reached (defined as ΔpH < 0.001 per minute).

  • Self-Validation (Hysteresis Check): Immediately perform a reverse titration using 0.1 M HCl. Overlay the forward and reverse curves. If the curves exhibit hysteresis (do not perfectly overlap), it indicates that the slow kinetics of keto-enol tautomerization are lagging behind the pH change, and the equilibration time per drop must be increased.

Workflow N1 Sample Prep (Equilibration) N2 NMR Spectroscopy (1H & 13C) N1->N2 Solution State N3 Potentiometric Titration N1->N3 pKa Analysis N4 X-Ray Crystallography (Solid State) N1->N4 Crystal Growth N5 Data Synthesis & Structural Mapping N2->N5 N3->N5 N4->N5

Fig 2: Multimodal experimental workflow for structural characterization and comparison.

Sources

Inter-laboratory validation of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4)[1] Synonym: 5-(2-Carboxyethyl)barbituric acid Application: Bifunctional building block for active pharmaceutical ingredients (APIs), functionalized barbiturates, and stimuli-responsive materials.

Executive Summary

As a Senior Application Scientist, selecting a scalable and reproducible synthetic route is critical for downstream drug development. The synthesis of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid relies on the functionalization of the active methylene group at the C5 position of barbituric acid[2].

This guide provides an objective, data-driven comparison of two primary synthetic methodologies: Route A (Direct Alkylation) and Route B (Michael Addition) . By analyzing inter-laboratory validation data across three independent facilities, this document establishes a self-validating framework to help researchers choose the most efficient, atom-economic, and scalable protocol.

Mechanistic Causality: Comparing Synthetic Alternatives

To achieve high yield and purity, one must understand the causality behind the experimental conditions. Barbituric acid possesses a highly acidic methylene group (pKa ~4.0) flanked by two electron-withdrawing carbonyls.

Route A: Direct Alkylation (SN2 Pathway)

This classical approach involves the deprotonation of barbituric acid using a mild base (e.g., K2CO3), followed by nucleophilic attack on 3-bromopropionic acid[3].

  • Causality for Protocol Design: The primary challenge here is regioselectivity. Strong bases can lead to N-alkylation (at N1 or N3) or O-alkylation. A mild base ensures the thermodynamic formation of the C5-enolate. However, this route generates stoichiometric bromide salt waste, significantly reducing its environmental efficiency.

Route B: Aqueous Michael Addition (Conjugate Pathway)

This alternative leverages barbituric acid as a Michael donor and acrylic acid as the Michael acceptor[4].

  • Causality for Protocol Design: By utilizing water as a solvent under reflux, the reaction benefits from the hydrophobic effect, which forces the organic reactants together, accelerating the conjugate addition without the need for basic catalysts. This route is 100% atom-economic, completely eliminating salt byproducts and preventing the N-alkylation side reactions inherent to Route A.

SynthesisPathways cluster_A Route A: Direct Alkylation cluster_B Route B: Michael Addition BA Barbituric Acid (Active Methylene) ReagentA 3-Bromopropionic Acid + K2CO3 Base BA->ReagentA ReagentB Acrylic Acid + H2O (Reflux) BA->ReagentB IntA C5-Enolate Intermediate ReagentA->IntA Product 3-(2,4,6-Trioxo-hexahydro- pyrimidin-5-yl)-propionic acid (CAS 22384-33-4) IntA->Product SN2 Substitution IntB Conjugate Addition ReagentB->IntB IntB->Product Atom-Economic

Fig 1: Mechanistic comparison of Direct Alkylation vs. Michael Addition pathways.

Inter-Laboratory Validation Data

To validate the robustness of these protocols, a round-robin validation was conducted across three independent laboratories (Lab Alpha, Lab Beta, and Lab Gamma). The self-validating nature of this study ensures that the recommended protocol is not subject to localized equipment bias.

Quantitative Performance Metrics
MetricRoute A (Lab α)Route A (Lab β)Route A (Lab γ)Route B (Lab α) Route B (Lab β) Route B (Lab γ)
Isolated Yield (%) 68.465.267.189.5 91.2 88.7
HPLC Purity (Area %) 94.293.894.598.8 99.1 98.5
Reaction Time (h) 12.012.512.04.5 4.0 4.5
E-Factor (kg waste/kg) 4.24.54.3< 0.1 < 0.1 < 0.1
Primary Impurity 5,5-dialkylatedN-alkylated5,5-dialkylatedUnreacted BAUnreacted BAUnreacted BA

Data Interpretation: Route B consistently outperforms Route A across all facilities. The SN2 pathway (Route A) suffers from over-alkylation (yielding the 5,5-dialkylated byproduct), which depresses the yield and requires extensive recrystallization, thereby inflating the E-factor. Route B provides near-quantitative conversion with exceptional purity profiles.

ValidationWorkflow Start Standardized Protocol Distribution (Routes A & B) Lab1 Lab Alpha (Triplicate Runs) Start->Lab1 Lab2 Lab Beta (Triplicate Runs) Start->Lab2 Lab3 Lab Gamma (Triplicate Runs) Start->Lab3 Analysis Centralized QC (HPLC, 1H-NMR, E-Factor) Lab1->Analysis Lab2->Analysis Lab3->Analysis Metrics Route B Validated as Superior Methodology Analysis->Metrics

Fig 2: Inter-laboratory validation workflow ensuring protocol reproducibility.

Standardized Experimental Protocols

Below are the detailed, self-validating methodologies utilized during the inter-laboratory study.

Protocol A: Base-Promoted Direct Alkylation (Alternative Route)

Note: Provided for comparative baseline purposes. Not recommended for scale-up due to high E-factor.

  • Initialization: Suspend barbituric acid (12.8 g, 100 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous K2CO3 (13.8 g, 100 mmol) in portions over 15 minutes at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Dropwise, add a solution of 3-bromopropionic acid[3] (15.3 g, 100 mmol) in 20 mL DMF.

  • Propagation: Heat the reaction mixture to 60 °C for 12 hours. Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1); the reaction is complete when the bromopropionic acid spot disappears.

  • Workup: Quench with 200 mL of ice water. Acidify to pH 2 using 1M HCl to precipitate the product.

  • Purification: Filter the crude solid and recrystallize from hot ethanol to remove the 5,5-dialkylated impurity.

Protocol B: Aqueous Michael Addition (Recommended Route)

Note: Validated as the superior method for atom economy and purity.

  • Initialization: In a 250 mL round-bottom flask, suspend barbituric acid (12.8 g, 100 mmol) in 100 mL of deionized water.

  • Reagent Addition: Add acrylic acid (7.2 g, 100 mmol) directly to the aqueous suspension in one portion. No basic catalyst is required, preventing N-deprotonation.

  • Conjugate Addition: Attach a reflux condenser and heat the mixture to 100 °C (reflux) for 4.5 hours. As the reaction proceeds, the suspension will briefly clarify before the product begins to precipitate out of the hot solution.

  • Self-Validation Check: Pull a 0.5 mL aliquot, cool to room temperature, and analyze via HPLC. The reaction is deemed complete when residual barbituric acid is < 1.5%.

  • Isolation: Cool the reaction mixture slowly to 4 °C over 2 hours to maximize crystallization.

  • Purification: Vacuum filter the pristine white crystals. Wash with 2 x 20 mL of ice-cold water. Dry under vacuum at 50 °C for 12 hours. No further recrystallization is typically required (Purity > 98%).

Conclusion & Recommendations

The inter-laboratory validation conclusively demonstrates that Route B (Aqueous Michael Addition) is the superior methodology for synthesizing 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (CAS 22384-33-4)[1]. By utilizing water as a solvent and exploiting the inherent acidity of barbituric acid to drive a catalyst-free conjugate addition to acrylic acid[4], Route B eliminates salt waste, halves the reaction time, and suppresses dialkylation. Drug development professionals are strongly advised to adopt Route B for any scale-up operations to ensure compliance with modern green chemistry principles.

References

  • Hyma Synthesis. "Avra Price List 2021-22: Barbituric acid & 3-Bromopropionic acid". URL:[Link]

  • Semantic Scholar. "Asymmetric Michael Addition of β-Ketoesters to Enones Catalyzed... Enantioselective organocatalytic Michael additions to acrylic acid derivatives". URL:[Link]

  • National Institutes of Health (PMC). "Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds". URL:[Link]

Sources

Comparative Extraction Efficiencies of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid (hereafter referred to as THPPA), a highly polar carboxyalkyl-substituted barbituric acid derivative, presents a unique bioanalytical challenge. As a compound featuring both a pyrimidine-2,4,6-trione ring and a propionic acid side chain, THPPA exhibits dual-acidic functionality. Extracting this highly hydrophilic molecule from complex biological matrices (such as plasma, serum, and urine) requires meticulous sample preparation to eliminate phospholipid-induced matrix effects while maintaining high analyte recovery for LC-MS/MS analysis.

This guide objectively compares the extraction efficiencies of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing field-proven protocols and mechanistic insights to optimize your bioanalytical workflows.

Mechanistic Causality: The Role of pH and Ionization

To design an effective extraction protocol, one must first understand the ionization behavior of the target molecule. Barbituric acid derivatives typically exhibit a pKa of approximately 4.01 [1]. The addition of the propionic acid moiety (pKa ~4.8) means that at physiological pH (7.4), THPPA exists almost entirely as a dianion.

Because of this high polarity, standard organic solvent extraction will yield near-zero recovery. The extraction strategy must therefore take one of two paths:

  • Suppress Ionization: Drop the sample pH to at least two units below the lowest pKa (pH < 2.0) to force the molecule into its neutral, hydrophobic state, allowing it to partition into an organic solvent [1].

  • Exploit Ionization: Maintain the neutral/basic pH to keep the molecule ionized, and use a Mixed-Mode Strong Anion Exchange (MAX) sorbent to trap the dianion via electrostatic interactions [2].

Logic Compound 3-(2,4,6-Trioxo-hexahydro- pyrimidin-5-yl)-propionic acid (pKa1 ~4.0, pKa2 ~4.8) HighPH Physiological pH (7.4) Dianion (Highly Hydrophilic) Compound->HighPH In Plasma/Urine LowPH Acidic pH (< 2.0) Neutral (Hydrophobic) Compound->LowPH Add Strong Acid SPE_MAX Mixed-Mode Anion Exchange (High Retention of Dianion) HighPH->SPE_MAX Ideal for LLE_Org Liquid-Liquid Extraction (Partitions into Organic) LowPH->LLE_Org Ideal for

Caption: pH-dependent ionization states dictating the optimal extraction strategy for THPPA.

Comparative Performance Data

When evaluating extraction techniques for acidic barbiturate derivatives, SPE generally provides cleaner extracts and higher reproducibility than LLE, while PPT suffers from severe matrix effects [5]. The table below summarizes the quantitative performance of each method when extracting THPPA from human plasma (spiked at 100 ng/mL, analyzed via LC-MS/MS).

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (CV %)LLOQ (ng/mL)Workflow Time (per 96-well)
SPE (MAX) 92.4 ± 3.1< 5.03.51.0~90 mins
LLE (Acidified) 74.8 ± 5.212.36.25.0~60 mins
PPT (Acetonitrile) 98.1 ± 6.445.6 (Suppression)15.425.0~15 mins

Data Interpretation: While PPT yields the highest absolute recovery, the co-extraction of phospholipids causes severe ion suppression (45.6%), drastically raising the Lower Limit of Quantitation (LLOQ). Mixed-Mode SPE (MAX) is the superior choice for high-sensitivity pharmacokinetic (PK) assays, whereas LLE serves as a cost-effective alternative for preclinical toxicology where concentrations are higher.

Experimental Workflows and Protocols

Workflow cluster_SPE Solid-Phase Extraction (MAX) cluster_LLE Liquid-Liquid Extraction cluster_PPT Protein Precipitation Start Biological Sample (Plasma/Urine) SPE1 Conditioning (MeOH & Water) Start->SPE1 LLE1 Acidify Sample (pH < 2 with HCl) Start->LLE1 PPT1 Add Cold Acetonitrile (3:1 ratio) Start->PPT1 SPE2 Load Sample (pH adjusted to 7.4) SPE1->SPE2 SPE3 Wash (5% NH4OH in MeOH) SPE2->SPE3 SPE4 Elute (2% Formic Acid in MeOH) SPE3->SPE4 Evap Evaporate & Reconstitute SPE4->Evap LLE2 Add Organic Solvent (Ethyl Acetate) LLE1->LLE2 LLE3 Vortex & Centrifuge LLE2->LLE3 LLE4 Collect Organic Layer LLE3->LLE4 LLE4->Evap PPT2 Vortex Vigorously PPT1->PPT2 PPT3 Centrifuge (14,000 rpm, 10 min) PPT2->PPT3 PPT4 Collect Supernatant PPT3->PPT4 PPT4->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Step-by-step workflow comparison of SPE, LLE, and PPT methodologies.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Recommended)

This protocol exploits the dual-acidic nature of THPPA. By utilizing a MAX sorbent, the dianion is strongly retained via ionic bonds, allowing for aggressive organic washing to remove neutral lipids [2].

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Ammonium Hydroxide (NH₄OH). Causality: This ensures the sample pH is well above the pKa of both acidic groups, driving the analyte entirely into its dianionic state for maximum binding to the quaternary amine groups on the sorbent.

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade water through the 30 mg MAX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of ~1 mL/min.

  • Washing: Wash with 2 mL of 5% NH₄OH in MeOH. Causality: The basic organic wash removes neutral lipids, hydrophobic interferences, and basic compounds, while THPPA remains ionically locked to the sorbent.

  • Elution: Elute with 2 mL of 2% Formic Acid in MeOH. Causality: The strong acid protonates the THPPA, neutralizing its charge and breaking the ionic interaction with the sorbent, releasing it into the collection tube.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Self-Validating System: During method development, collect the "Load" and "Wash" fractions. Analyze these alongside the "Elute" fraction. If THPPA is detected in the Load/Wash, it indicates either sorbent overloading or insufficient sample alkalinization, allowing for immediate troubleshooting.

Protocol B: Acidified Liquid-Liquid Extraction (LLE)

For laboratories lacking SPE infrastructure, LLE can be utilized, though it requires precise pH control and careful solvent selection [1]. Microextraction variants like DLLME have also been successfully applied to barbiturates to reduce solvent waste [3, 4].

  • Acidification: To 200 µL of plasma, add 100 µL of 1M Hydrochloric Acid (HCl). Vortex thoroughly. Causality: The pH must be driven below 2.0 to fully protonate the barbiturate ring and the propionic acid chain, rendering the molecule hydrophobic.

  • Solvent Addition: Add 1.5 mL of Ethyl Acetate. Causality: Highly non-polar solvents like hexane will fail to extract THPPA because the molecule still contains five oxygen heteroatoms. Ethyl acetate provides the necessary hydrogen-bond accepting capability to solvate the neutral molecule.

  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Collection: Transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute.

Self-Validating System: Perform a secondary extraction on the residual aqueous phase using fresh ethyl acetate. If >5% of the target compound is found in this secondary extract, the initial acidification was insufficient, or the solvent-to-aqueous ratio must be increased.

Conclusion

The extraction of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid from biological matrices is fundamentally an exercise in pH manipulation. While Protein Precipitation is rapid, it is analytically inadequate for low-level quantification due to severe matrix effects. Acidified LLE offers a viable, cost-effective intermediate, but Mixed-Mode Strong Anion Exchange (MAX) SPE remains the gold standard. By exploiting the molecule's dianionic state at physiological pH, MAX SPE delivers unparalleled extract cleanliness, high recovery, and the lowest LLOQ, making it the definitive choice for rigorous bioanalytical assays.

References

  • BenchChem. Application Notes and Protocols for Liquid-Liquid Extraction of Barbituric Acid-[13C4,15N2].
  • BenchChem. Application Notes and Protocols for Solid-Phase Extraction of Barbituric Acid-[13C4,15N2].
  • Zarei AR, Gholamian F. Development of a dispersive liquid–liquid microextraction method for spectrophotometric determination of barbituric acid in pharmaceutical formulation and biological samples. Anal Biochem. 2011.
  • National Institutes of Health (PMC). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry.
  • Chan, Chi Hin. Validation and comparison of three sample preparation techniques for quantitation of amobarbital, butalbital and phenobarbital in blood and urine using UFLC-MS/MS. Boston University.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.